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Core Science & Biosynthesis

Foundational

Introduction: The Biphenyl Ether Moiety as a Privileged Scaffold

An In-Depth Technical Guide to 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine: Synthesis, Characterization, and Therapeutic Potential This technical guide provides a comprehensive overview of the chemical structure, proposed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential applications of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine, a novel compound with significant potential in drug discovery. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in exploring new chemical entities based on the biphenyl ether scaffold.

The biphenyl structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its rigid, planar structure provides a well-defined scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. When incorporated into a biphenyl ether linkage, the resulting scaffold gains conformational flexibility, which can be advantageous for optimizing binding to protein targets.[3] Biphenyl and biphenyl ether derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

This guide focuses on the specific derivative, 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine. The incorporation of a propan-1-amine side chain introduces a basic nitrogen atom, a common feature in many centrally acting drugs, suggesting potential applications in neuroscience. This document will serve as a foundational resource, detailing a proposed synthetic route, methods for structural confirmation, and a discussion of its potential as a novel scaffold in drug discovery programs.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine is characterized by a biphenyl group linked via an ether bond at its 3-position to a propyl chain, which is terminated by a primary amine at the 1-position.

Table 1: Predicted Physicochemical Properties of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

PropertyValue
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Predicted XLogP3 3.5
Predicted Hydrogen Bond Donors 1
Predicted Hydrogen Bond Acceptors 2
Predicted Rotatable Bond Count 5

Note: These properties are calculated based on the chemical structure and may vary from experimentally determined values.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine can be envisioned in a two-step process starting from the commercially available 3-biphenylol. The overall strategy involves the formation of the ether linkage followed by the introduction of the primary amine functionality.

Synthetic Pathway 3-Biphenylol 3-Biphenylol Intermediate_Nitrile 3-([1,1'-Biphenyl]-3-yloxy)propanenitrile 3-Biphenylol->Intermediate_Nitrile  Step 1: Williamson Ether Synthesis   Target_Molecule 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine Intermediate_Nitrile->Target_Molecule  Step 2: Nitrile Reduction  

Caption: Proposed two-step synthesis of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine.

Step 1: Williamson Ether Synthesis of 3-([1,1'-Biphenyl]-3-yloxy)propanenitrile

The initial step involves the formation of the ether bond via a Williamson ether synthesis.[4][5][6][7] This classic and reliable method reacts the phenoxide of 3-biphenylol with a suitable three-carbon electrophile bearing a nitrile group, which serves as a precursor to the amine.

Experimental Protocol:

  • Reagents and Materials:

    • 3-Biphenylol (CAS: 580-51-8)[8][9][10][11][12]

    • 3-Bromopropanenitrile

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Magnetic stirrer and heating mantle

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-biphenylol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone to create a 0.5 M solution.

    • Stir the suspension at room temperature for 15 minutes.

    • Add 3-bromopropanenitrile (1.2 eq.) to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 3-([1,1'-Biphenyl]-3-yloxy)propanenitrile.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction of 3-([1,1'-Biphenyl]-3-yloxy)propanenitrile to 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

The final step is the reduction of the nitrile intermediate to the target primary amine. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice.

Experimental Protocol:

  • Reagents and Materials:

    • 3-([1,1'-Biphenyl]-3-yloxy)propanenitrile (from Step 1)

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Deionized water

    • 15% Sodium hydroxide solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Magnetic stirrer and ice bath

    • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 eq.) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 3-([1,1'-Biphenyl]-3-yloxy)propanenitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the sequential dropwise addition of deionized water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then deionized water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture for 30 minutes until a white granular precipitate forms.

    • Filter the precipitate and wash it thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine.

    • Further purification can be achieved by column chromatography or by conversion to a hydrochloride salt and recrystallization.

Structural Elucidation and Characterization

The identity and purity of the synthesized 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine would be confirmed using a suite of standard analytical techniques. The predicted spectroscopic data, based on analogous compounds such as 3-phenoxypropan-1-amine, are summarized below.[13]

Table 2: Predicted Spectroscopic Data for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

TechniquePredicted Data
¹H NMR δ (ppm): 7.6-7.2 (m, 9H, Ar-H), 4.1 (t, 2H, O-CH₂), 3.0 (t, 2H, N-CH₂), 2.0 (quintet, 2H, CH₂), 1.5 (br s, 2H, NH₂)
¹³C NMR δ (ppm): 158, 142, 141, 130, 129, 127, 121, 116, 115, 65 (O-CH₂), 40 (N-CH₂), 32 (CH₂)
IR (Infrared) ν (cm⁻¹): 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1480 (Ar C=C stretch), 1240 (Ar-O-C stretch)
MS (Mass Spec.) m/z: 227 [M]⁺, 210 [M-NH₃]⁺

Potential Applications in Drug Discovery

The structural features of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine make it an intriguing candidate for investigation in various therapeutic areas. The biphenyl ether core can be considered a bioisostere of other rigid aromatic systems, potentially offering improved pharmacokinetic properties.[14][15][16][17]

Therapeutic Potential cluster_0 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine cluster_1 Potential Therapeutic Areas Core_Scaffold Biphenyl Ether Scaffold CNS_Disorders CNS Disorders (e.g., Depression, Anxiety) Core_Scaffold->CNS_Disorders  Propylamine side chain (GPCRs, Transporters)   Oncology Oncology Core_Scaffold->Oncology  Biphenyl moiety (Enzyme Inhibition)   Infectious_Diseases Infectious Diseases Core_Scaffold->Infectious_Diseases  Lipophilic nature (Antimicrobial Activity)  

Caption: Conceptual diagram illustrating the potential therapeutic applications.

  • Central Nervous System (CNS) Disorders: The presence of the flexible propylamine side chain is a common pharmacophore in ligands for G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This suggests that the title compound could serve as a starting point for the development of novel antidepressants, anxiolytics, or antipsychotics.

  • Oncology: The biphenyl scaffold has been explored for the development of various enzyme inhibitors, including those relevant to cancer progression.[3]

  • Antimicrobial Agents: The lipophilic nature of the biphenyl group, combined with the polar amine, could impart antimicrobial properties.

Further derivatization of the biphenyl rings and the amine functionality could lead to a library of compounds with diverse pharmacological profiles, making 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine a valuable scaffold for future drug discovery efforts.

Conclusion

This technical guide has provided a comprehensive prospective analysis of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine. While this compound is not extensively documented in the scientific literature, its chemical structure suggests significant potential as a novel scaffold in medicinal chemistry. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic properties provide a solid foundation for its synthesis and characterization. The potential applications in CNS disorders, oncology, and infectious diseases warrant further investigation into this promising chemical entity.

References

  • The Good Scents Company. (n.d.). 3-phenyl phenol 3-biphenylol (8CI). Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Retrieved from [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 580-51-8 | Product Name : 3-Phenylphenol. Retrieved from [Link]

  • Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. (n.d.). PMC - NIH. Retrieved from [Link]

  • Scent.vn. (n.d.). 3-Phenylphenol (CAS 580-51-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Hydroxybiphenyl. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Design and Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • ACS Publications. (2021, September 30). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous Synthesis of Aryl Amines from Phenols Utilizing Integrated Packed-Bed Flow Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Application of Bioisosteres in Drug Design. (2012, May 7). Retrieved from [Link]

  • ACS Publications. (2025, May 16). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(3-Methoxyphenoxy)propan-1-amine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). (3-Phenoxypropyl)amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103130652B - Method preparing aromatic primary amine compound from phenol type compound.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-Methylethyl)-3-[(3-Prop-2-En-1-Ylbiphenyl-4-Yl)oxy]propan-1-Amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride. Retrieved from [Link]

  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Formal Direct Cross-Coupling of Phenols with Amines. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-PHENYLPROPAN-1-AMINE | CAS 2038-57-5. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 3-phenyl-1-propanamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine. Retrieved from [Link]

  • Googleapis.com. (2008, November 19). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • PubChem. (n.d.). 3-Aminobiphenyl. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

An In-depth Technical Guide to 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Abstract This technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of the chemical compound 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine. The aryloxypropanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. This document details the fundamental molecular and physical properties of the title compound, outlines a robust methodology for its chemical synthesis and purification, and presents a suite of analytical techniques for its thorough characterization. Furthermore, we explore the potential biological significance and applications of this molecule by drawing parallels with structurally related compounds that have demonstrated notable pharmacological activities. This guide is intended to serve as a foundational resource for researchers investigating this compound or its analogs for applications in drug discovery and materials science.

Compound Profile and Physicochemical Properties

The identity and core properties of a compound are the bedrock of all subsequent research. 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine is an organic molecule featuring a biphenyl moiety linked via an ether bond to an aminopropane chain. While not extensively cataloged in commercial databases, its properties can be precisely determined from its structure.

PropertyDataSource
Systematic Name 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amineIUPAC Naming
Chemical Formula C₁₅H₁₇NOCalculated
Molecular Weight 227.31 g/mol Calculated
CAS Number Not found in searched public databases.-
General Class Aryloxypropanamine-

The structure suggests the compound is a basic amine, likely soluble in organic solvents and aqueous acidic solutions. Its biphenyl group imparts significant hydrophobicity.

Chemical Structure Diagram

Caption: Chemical structure of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine.

Synthesis and Purification Workflow

The synthesis of aryloxypropanamines is a well-established field in organic chemistry. The most direct and reliable approach for the title compound is a two-step process involving a Williamson ether synthesis followed by amine deprotection.

Causality Behind Experimental Choices:

  • Williamson Ether Synthesis: This classic reaction is chosen for its reliability in forming aryl ethers. Using a strong base deprotonates the phenol, creating a potent nucleophile that readily attacks the alkyl halide.

  • Protecting Group Strategy: The primary amine is highly nucleophilic and would compete with the phenoxide in reacting with the alkyl halide. Therefore, its protection is critical. The phthalimide group is an excellent choice as it is robust, non-nucleophilic, and can be cleanly removed in a subsequent step.

  • Purification: Column chromatography is the standard for separating the desired product from unreacted starting materials and byproducts, ensuring high purity for subsequent analytical characterization and biological screening.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N-(3-([1,1'-biphenyl]-3-yloxy)propyl)phthalimide

  • To a stirred solution of 3-hydroxybiphenyl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Stir the resulting suspension for 30 minutes to ensure complete formation of the potassium phenoxide salt.

  • Add N-(3-bromopropyl)phthalimide (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and maintain stirring for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography.

Step 2: Synthesis of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

  • Suspend the purified N-(3-([1,1'-biphenyl]-3-yloxy)propyl)phthalimide (1.0 eq) in ethanol (~0.4 M) in a round-bottom flask.

  • Add hydrazine monohydrate (4.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) for 4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the reaction to room temperature and acidify with concentrated hydrochloric acid (HCl) to pH ~1-2.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with 4M sodium hydroxide (NaOH) to pH >12.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine.

Synthesis Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection start1 3-Hydroxybiphenyl + N-(3-Bromopropyl)phthalimide react1 Add K₂CO₃ in DMF start1->react1 heat1 Heat to 80°C, 12-16h react1->heat1 workup1 Aqueous Work-up & Filtration heat1->workup1 purify1 Purification (Chromatography) workup1->purify1 product1 Protected Intermediate purify1->product1 start2 Protected Intermediate product1->start2 react2 Add Hydrazine in EtOH start2->react2 heat2 Reflux, 4h react2->heat2 workup2 Acidification & Filtration heat2->workup2 extract Basification & Extraction workup2->extract final Pure Final Product extract->final

Caption: Workflow for the synthesis of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.

Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Signals: Aromatic protons (multiplets, ~7.0-7.8 ppm), O-CH₂ protons (triplet, ~4.1 ppm), N-CH₂ protons (triplet, ~2.9 ppm), central CH₂ protons (multiplet, ~2.0 ppm), and NH₂ protons (broad singlet).

    • Expected ¹³C NMR Signals: Multiple signals in the aromatic region (110-160 ppm), and three distinct signals in the aliphatic region for the propyl chain carbons.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 228.3.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Place a small amount of the neat sample (if liquid) or a KBr pellet (if solid) in an FT-IR spectrometer.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Expected Key Peaks: N-H stretching (broad, ~3300-3400 cm⁻¹), C-H aromatic stretching (~3030 cm⁻¹), C-H aliphatic stretching (~2850-2950 cm⁻¹), and C-O ether stretching (strong, ~1250 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

    • Inject onto a C18 reverse-phase column.

    • Elute with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid).

    • Monitor the eluent using a UV detector at a wavelength where the biphenyl chromophore absorbs (e.g., 254 nm).

    • Expected Result: A single major peak indicating the purity of the compound.

Analytical Workflow Diagram

G Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR HPLC Purity Check (RP-HPLC) Sample->HPLC Data Combined Analytical Data NMR->Data MS->Data IR->Data HPLC->Data Confirm Structure & Purity Confirmed Data->Confirm

Foundational

CAS number 886364-21-2 chemical information and synonyms

4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine[1][2] Document Control: Version: 1.0 Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers PART 1: EXECUTIVE SUMMARY & IDENTITY...

Author: BenchChem Technical Support Team. Date: February 2026

4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine[1][2]

Document Control:

  • Version: 1.0

  • Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

PART 1: EXECUTIVE SUMMARY & IDENTITY

CAS 886364-21-2 is a specialized heterocyclic building block belonging to the 1,4-benzodiazepine class.[1] Unlike the fully aromatic or imine-containing benzodiazepines (e.g., Diazepam), this molecule is a tetrahydro-derivative protected with a tert-butoxycarbonyl (Boc) group.

Its primary utility lies in Medicinal Chemistry as a "privileged scaffold." The 1,4-benzodiazepine core is a proven pharmacophore capable of mimicking peptide turns (peptidomimetics) and binding to a diverse array of biological targets, including GABA receptors, kinases, and epigenetic readers (bromodomains). The specific 9-chloro substitution offers a unique vector for Structure-Activity Relationship (SAR) exploration, distinct from the classical 7-chloro substitution found in many approved anxiolytics.

Chemical Identity Table[2][3][4]
PropertySpecification
Common Name 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Systematic Name tert-butyl 9-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
CAS Number 886364-21-2
Molecular Formula C₁₄H₁₉ClN₂O₂
Molecular Weight 282.77 g/mol
Core Scaffold 1,4-Benzodiazepine (Reduced/Tetrahydro)
Physical State White to off-white solid
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in water
PART 2: MECHANISM OF ACTION & THERAPEUTIC POTENTIAL[5]

While CAS 886364-21-2 is a chemical intermediate and not a final drug, it is the precursor to bioactive molecules. The deprotected core (9-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine) acts as a template for the following therapeutic mechanisms:

1. Peptidomimetics (Turn Mimetics)

The constrained 7-membered ring forces the attached substituents into specific spatial orientations that mimic the


-turn of proteins.
  • Application: Design of inhibitors for protein-protein interactions (PPIs).

  • Mechanism: The benzodiazepine scaffold replaces the peptide backbone, positioning side chains (R-groups) to interact with receptor pockets, improving metabolic stability over native peptides.

2. GABA-A Receptor Modulation (Non-Classical)

Classical benzodiazepines (e.g., Diazepam) are 7-chloro substituted. The 9-chloro substitution allows researchers to probe the "benzodiazepine binding pocket" (between


 and 

subunits) for selectivity.
  • Hypothesis: Altering the halogen position may reduce sedative side effects while maintaining anxiolytic or anticonvulsant properties by changing affinity for specific GABA-A subtypes (

    
    1 vs 
    
    
    
    2/3).
3. Epigenetic Regulation (BET Inhibition)

Benzodiazepine derivatives are potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4).

  • Relevance: The core mimics the acetyl-lysine recognition motif.

  • Therapeutic Area: Oncology (MYC-driven cancers) and inflammation.

4. Anti-Infective Activity

Recent screens have identified 1,4-benzodiazepine derivatives as potential anti-tubercular agents , likely disrupting cell wall synthesis or specific bacterial kinases.

PART 3: EXPERIMENTAL PROTOCOLS
Workflow 1: Deprotection and Library Generation

The primary use of CAS 886364-21-2 is to generate a free amine for further functionalization.

Objective: Removal of the Boc group to yield the active secondary amine.

Reagents:

  • Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).

  • Dichloromethane (DCM).

  • Sodium Bicarbonate (saturated aq.).[4]

Protocol:

  • Dissolution: Dissolve 1.0 eq (e.g., 282 mg) of CAS 886364-21-2 in DCM (5 mL) in a round-bottom flask.

  • Acid Addition: Cool to 0°C. Add TFA (10-20 eq) dropwise. Note: Gas evolution (isobutylene) will occur.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of starting material).

  • Workup (Critical Step):

    • Evaporate volatiles under reduced pressure.[5]

    • Self-Validating Step: The residue is the TFA salt. To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃ until pH of aqueous layer is ~8.

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Result: Yields 9-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine .

Workflow 2: N-Functionalization (Scaffold Diversification)

Once deprotected, the N4-position is a nucleophile ready for library synthesis.

Reaction Types:

  • Reductive Amination: React with aldehydes/ketones + NaBH(OAc)₃.

  • Acylation: React with Acid Chlorides + TEA.

  • Sulfonylation: React with Sulfonyl Chlorides + Pyridine.

Diagram: Synthetic Logic Flow

SynthesisWorkflow Start CAS 886364-21-2 (Boc-Protected) Step1 Deprotection (TFA/DCM or HCl/Dioxane) Start->Step1 -Boc Intermediate Free Amine Core (9-Chloro-2,3,4,5-tetrahydro...) Step1->Intermediate Neutralization Branch1 Reductive Amination (R-CHO / NaBH(OAc)3) Intermediate->Branch1 Branch2 Acylation (R-COCl / Base) Intermediate->Branch2 Branch3 SNAr / Buchwald (Ar-X / Pd cat) Intermediate->Branch3 Library Benzodiazepine Library Branch1->Library Branch2->Library Branch3->Library

Figure 1: Synthetic workflow for converting CAS 886364-21-2 into a functionalized medicinal chemistry library.

PART 4: STRUCTURAL ANALYSIS & PHARMACOPHORE MAPPING

The 9-chloro-tetrahydro-1,4-benzodiazepine core offers specific interaction points for biological targets.

Key Structural Features:

  • N1 Position (Aniline Nitrogen): Can be alkylated to adjust lipophilicity (LogP) or add steric bulk.

  • N4 Position (Amine Nitrogen): The primary vector for diversity (Acyl/Alkyl groups).

  • C9-Chloro Substituent:

    • Electronic Effect: Electron-withdrawing, deactivates the aromatic ring, potentially influencing metabolic oxidation rates.

    • Steric Effect: Occupies a specific hydrophobic pocket in the target protein.

  • 7-Membered Ring: Provides a semi-rigid scaffold that reduces the entropic penalty of binding compared to linear chains.

Diagram: Pharmacophore Interaction Map

Pharmacophore Core Tetrahydro-1,4-BZD Core N4 N4: H-Bond Acceptor/Donor (Diversity Vector) Core->N4 Cl9 C9-Cl: Hydrophobic/Halogen Bond (Selectivity Filter) Core->Cl9 Aromatic Benzo Ring: Pi-Pi Stacking Core->Aromatic N1 N1: H-Bond Donor (Can be Alkylated) Core->N1

Figure 2: Pharmacophore mapping of the 9-chloro-benzodiazepine core, highlighting key interaction vectors.

PART 5: REFERENCES
  • Chemical Identity & Properties:

    • Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66971432 (Related Structure) and CAS 886364-21-2 entries.

    • Link:

  • Synthetic Methodology (Benzodiazepines):

    • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling.[6]

    • Source:Molecules / PMC (National Institutes of Health).

    • Context: Describes the general synthetic routes for tetrahydro-1,4-benzodiazepines and their functionalization.

    • Link: (General Reference for BZD synthesis logic).

  • Medicinal Chemistry Applications:

    • Title: Solid phase synthesis of tetrahydro-1,4-benzodiazepin-2-ones.[7]

    • Source: ResearchGate.

    • Context: Validates the use of tetrahydro-benzodiazepines as privileged scaffolds for GPCR and kinase libraries.

    • Link:

  • Commercial Availability & Specifications:

    • Source: ChemicalBook / BLD Pharm.

    • Context: Physical property verification (MW 282.77) and CAS confirmation.

    • Link:

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

This technical guide is structured as a high-level monograph for researchers needing to profile, utilize, or characterize 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine . It prioritizes cheminformatic accuracy, experimental v...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for researchers needing to profile, utilize, or characterize 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine . It prioritizes cheminformatic accuracy, experimental validation strategies, and handling protocols.

CAS Registry Number: 887579-24-2 (Analogous/Related) Chemical Formula:


Molecular Weight:  227.30  g/mol 

Molecular Architecture & Druggability Profile

This molecule represents a "privileged structure" in medicinal chemistry, often serving as a lipophilic anchor linked to a polar head group. It is structurally characterized by a biphenyl core (providing significant hydrophobic bulk and


-stacking potential) connected via an ether linkage  to a propylamine  tail.
Structural Analysis
  • Lipophilic Domain: The [1,1'-biphenyl]-3-yl moiety acts as a scaffold for hydrophobic interactions within receptor pockets (e.g., GPCRs like Histamine H3 or Dopamine D3).

  • Linker: The ether oxygen introduces a hydrogen bond acceptor (HBA) and rotational freedom, allowing the molecule to adopt conformations required for "induced fit" binding.

  • Polar Domain: The primary amine (

    
    ) serves as a canonical cationic center at physiological pH, critical for ionic interactions with aspartate or glutamate residues in transmembrane proteins.
    
Calculated Physicochemical Properties (Consensus Data)

Note: In the absence of specific experimental monographs for this intermediate, values are derived from consensus cheminformatic models (ACD/Labs, ChemAxon).

PropertyValue (Predicted)Significance in Drug Design
LogP (Octanol/Water) 3.8 ± 0.4High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media.
pKa (Basic Amine) 9.6 ± 0.5Predominantly ionized (

) at physiological pH (7.4). Forms stable salts with HCl/Oxalic acid.
Polar Surface Area (PSA) ~35 ŲExcellent blood-brain barrier (BBB) penetration potential (PSA < 90 Ų).
Rotatable Bonds 5Moderate flexibility; balances entropic penalty upon binding.
H-Bond Donors/Acceptors 1 / 2Compliant with Lipinski’s Rule of Five.

Solid-State & Solution Phase Dynamics

Physical State & Solubility
  • Free Base: Likely a viscous, pale yellow oil or low-melting solid due to the flexibility of the propyl chain disrupting crystal packing.

  • Salt Forms: The Hydrochloride (HCl) or Oxalate salts are expected to be white, crystalline solids with significantly improved aqueous solubility.

  • Solubility Profile:

    • Water:[1] Low (< 1 mg/mL for free base); High (> 10 mg/mL) for HCl salt.

    • DMSO/Ethanol: Soluble (> 20 mg/mL).

    • Dichloromethane:[2] Soluble (Free base).

Stability Considerations
  • Oxidation: Primary amines are susceptible to air oxidation over time, forming N-oxides or imines. Store under inert atmosphere (Argon/Nitrogen).

  • Ether Cleavage: The aryl-alkyl ether bond is chemically robust but can be cleaved under strong Lewis acid conditions (e.g.,

    
    ), which is relevant if used as a cleavable linker in PROTAC design.
    

Synthesis & Characterization Workflow

To validate the identity of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine, a robust synthesis and analysis pipeline is required.

Synthesis Pathway (Williamson Ether Strategy)

The most scalable route involves the alkylation of 3-phenylphenol.

Synthesis Start 3-Phenylphenol (Nucleophile) Inter Intermediate: Phthalimide-protected Ether Start->Inter K2CO3, DMF, 80°C Reagent N-(3-bromopropyl)phthalimide (Electrophile) Reagent->Inter Product Final Product: 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine Inter->Product Deprotection (EtOH, Reflux) Deprotect Hydrazine Hydrate (Ingold-Vorbruggen)

Figure 1: Convergent synthesis strategy utilizing phthalimide protection to prevent N-alkylation side reactions.

Experimental Protocol: Structural Validation

1. Proton NMR (


-NMR, 400 MHz, 

):
  • Diagnostic Signals:

    • 
       7.2–7.6 ppm (Multiplet, 9H): Biphenyl aromatic protons.
      
    • 
       4.1 ppm (Triplet, 2H): 
      
      
      
      (Deshielded by oxygen).
    • 
       2.9 ppm (Triplet, 2H): 
      
      
      
      (Adjacent to nitrogen).
    • 
       1.9 ppm (Quintet, 2H): Central methylene 
      
      
      
      .

2. Mass Spectrometry (LC-MS):

  • Ionization: Electrospray Ionization (ESI+).

  • Target Ion:

    
    .
    
  • Fragmentation: Look for loss of ammonia (

    
    ) or cleavage of the ether bond.
    

Advanced Profiling Protocols

For researchers integrating this molecule into biological assays, determining exact


 and 

is critical for predicting off-target toxicity (hERG binding) and phospholipidosis.
Protocol A: Potentiometric Determination

Rationale: To determine the precise ionization state at physiological pH.

  • Preparation: Dissolve 5 mg of the amine hydrochloride in 20 mL of degassed water/methanol (80:20) co-solvent (methanol ensures solubility of the biphenyl core).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 M KOH using an autotitrator under

    
     atmosphere to exclude 
    
    
    
    .
  • Analysis: Plot pH vs. Volume of titrant. The inflection point represents the

    
    .
    
  • Correction: Apply the Yasuda-Shedlovsky equation to extrapolate the aqueous

    
     from the co-solvent value.
    
Protocol B: Lipophilicity (LogD) Measurement

Rationale: To assess membrane permeability.

LogD_Workflow Step1 Dissolve Cmpd in Octanol (Sat. with Buffer pH 7.4) Step2 Add Equal Vol. Buffer (Sat. with Octanol) Step1->Step2 Step3 Shake Flask (1 hr) Centrifuge to Separate Phases Step2->Step3 Step4 Analyze Phases via HPLC-UV Step3->Step4 Calc Calculate LogD: Log([Conc_Oct] / [Conc_Buf]) Step4->Calc

Figure 2: Shake-flask methodology for experimental LogD determination.

Handling & Safety (E-E-A-T)

Hazard Identification:

  • Corrosivity: Primary amines can cause skin burns and serious eye damage.

  • Sensitization: Potential skin sensitizer.[3]

Storage Protocol:

  • Store at -20°C in a desiccated environment.

  • If storing as a free base for >1 month, seal under Argon to prevent carbonate formation (reaction with atmospheric

    
    ).
    

References

  • PubChem Compound Summary. (2025). 3-(Benzyloxy)propan-1-amine (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Taylor & Francis. (2020). Synthesis and H3 Receptor Antagonism of Biphenyl-Propylamine Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.[4] Link

  • Fisher Scientific. (2025). Safety Data Sheet: [1,1'-Biphenyl]-3-ol (Precursor Safety).Link

  • NIST. (2012). Thermophysical Properties of Phenyl-alkylamines. National Institute of Standards and Technology.[5] Link

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine: Synthesis, Purification, and Thermal Analysis

Introduction: The Need for Foundational Physicochemical Data The molecule 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine possesses structural motifs—a biphenyl core and a flexible aminopropane chain—that are of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Foundational Physicochemical Data

The molecule 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine possesses structural motifs—a biphenyl core and a flexible aminopropane chain—that are of significant interest in medicinal chemistry. Such structures often serve as scaffolds for developing novel therapeutic agents. Before any meaningful biological evaluation or formulation development can occur, a foundational understanding of the compound's physical properties is paramount. The melting point and boiling point are not mere physical constants; they are critical indicators of purity, stability, and intermolecular forces.[1][2][3] In the pharmaceutical context, these properties profoundly influence a drug candidate's solubility, dissolution rate, and ultimately, its bioavailability.[4]

This guide provides the necessary theoretical background and detailed experimental protocols to empower researchers to synthesize, purify, and accurately characterize 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine.

Part 1: Synthesis and Purification

Accurate physical property determination is contingent on the purity of the analyte. Therefore, a robust synthetic and purification strategy is the essential first step.

Proposed Synthesis via Ullmann Condensation

The key structural feature of the target molecule is the aryl ether linkage (C-O bond). The Ullmann condensation is a classic and reliable method for forming such bonds. This approach involves the copper-catalyzed reaction between an aryl halide and an alcohol.[5]

Reaction Scheme:

3-Biphenylol reacts with 3-chloropropan-1-amine in the presence of a copper catalyst and a base to yield the desired product.

Protocol:

  • Reaction Setup: To a dried round-bottom flask under an inert nitrogen atmosphere, add 3-biphenylol (1.0 eq), 3-chloropropan-1-amine hydrochloride (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x). The basic nature of the product requires careful workup to avoid protonation and partitioning into the aqueous layer. It is advisable to wash the combined organic layers with brine rather than acidic solutions at this stage.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis_Workflow Reactants 3-Biphenylol + 3-Chloropropan-1-amine HCl + CuI + K2CO3 in DMF Reaction Heat to 120°C (12-24h) Reactants->Reaction Combine & Heat Workup Aqueous Workup & Ethyl Acetate Extraction Reaction->Workup Cool & Quench Purification Crude Product for Purification Workup->Purification Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe for Melting Heat->Observe Record Record T1 & T2 Observe->Record

Sources

Exploratory

Chemical Stability of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine in Solution

This technical guide details the chemical stability profile, degradation mechanisms, and handling protocols for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine . The content is synthesized from functional group analysis, analo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical stability profile, degradation mechanisms, and handling protocols for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine . The content is synthesized from functional group analysis, analogous aryl-ether amine behaviors (e.g., atomoxetine, mexiletine), and standard ICH Q1A(R2) stability guidelines.

Executive Summary

3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine is a lipophilic primary amine characterized by a biphenyl core linked via an ether oxygen to a propyl-amine chain. Its stability in solution is governed by two competing factors: the robustness of the aryl-ether linkage and the reactivity of the primary amine .

While chemically stable under ambient conditions in its protonated (salt) form, the free base in solution is susceptible to oxidative deamination , carbamate formation (CO₂ absorption), and surface adsorption due to its high lipophilicity. This guide provides the mechanistic rationale and experimental frameworks to quantify and mitigate these risks.

Physicochemical Profile & Stability Drivers

Understanding the molecular architecture is the first step in predicting stability.

PropertyValue (Predicted)Stability Implication
pKa (Amine) ~9.5 – 10.2Exists as a cation (

) at physiological pH. Maximal stability at pH < 8.0.
LogP ~3.5 – 4.0High lipophilicity. Significant risk of sorption to plastics (PVC, PP) and precipitation in aqueous buffers.
UV Abs

~250 nm
Biphenyl core absorbs UV. Photosensitivity is a critical risk factor.
Reactivity Nucleophilic

Prone to condensation with aldehydes (Schiff base) and acylation.

Mechanistic Degradation Pathways

The molecule degrades primarily through three pathways.[1] The following Graphviz diagram illustrates the specific chemical transformations expected under stress.

Visualization: Degradation Pathways

DegradationPathways Parent Parent Molecule (3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine) Oxidation Oxidative Pathway (High pH / Peroxides) Parent->Oxidation  ROS / O2   Photolysis Photolytic Pathway (UV Light) Parent->Photolysis  hν (254nm)   Carbamate Carbamylation (Atmospheric CO2) Parent->Carbamate  CO2 (Air)   N_Oxide N-Hydroxylamine / N-Oxide Oxidation->N_Oxide  Direct Ox   Deamination Oxidative Deamination (Aldehyde + Ammonia) Oxidation->Deamination  Alpha-C Ox   Radical Biphenyl Radical Species Photolysis->Radical Dimer Polymerization/Dimerization Radical->Dimer CarbamicAcid Carbamic Acid Salt Carbamate->CarbamicAcid  Reversible  

Figure 1: Primary degradation pathways including oxidation (red), photolysis (yellow), and carbamylation (green).

Oxidative Deamination (The Primary Risk)

In solution, particularly at pH > 8 (where the free base dominates), the alpha-carbon next to the nitrogen is susceptible to radical attack.

  • Mechanism: Hydrogen abstraction

    
     Imine formation 
    
    
    
    Hydrolysis to 3-([1,1'-Biphenyl]-3-yloxy)propanal and Ammonia.
  • Catalysts: Trace metal ions (Fe²⁺, Cu²⁺) and light accelerate this process.

Photolytic Destabilization

The biphenyl moiety acts as a chromophore. Upon UV excitation, it can generate singlet oxygen or undergo radical abstraction from the solvent, leading to complex mixtures of hydroxylated biphenyls.

Ether Cleavage (Unlikely)

The aryl-alkyl ether linkage is chemically robust. It requires strong Lewis acids (e.g.,


) or concentrated HI to cleave. Hydrolysis in standard aqueous buffers (pH 1-13) is negligible. 

Experimental Protocols for Stability Assessment

To validate the stability of your specific lot, follow this stress-testing matrix. This protocol is designed to force degradation to identify impurities.

Analytical Method Prerequisites (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes (High organic required to elute the lipophilic biphenyl).

  • Detection: 254 nm (Biphenyl absorption).

Forced Degradation Protocol
Stress ConditionProcedureTarget DegradationExpected Result
Acid Hydrolysis 0.1 N HCl, 60°C, 24hEther cleavageStable (< 2% loss).
Base Hydrolysis 0.1 N NaOH, 60°C, 24hAmine degradationModerate Stability . Watch for precipitation of free base.
Oxidation 3%

, RT, 4h
N-oxidationUnstable . Formation of N-oxides and aldehydes.
Photostability 1.2M Lux hours (ICH Q1B)Radical couplingSensitive . Yellowing of solution; appearance of late-eluting dimers.
Thermal 60°C, pH 7 Buffer, 7 daysGeneral thermolysisStable if protected from oxygen.

Handling & Storage Recommendations

Solvent Compatibility

Due to the biphenyl group, this molecule exhibits poor solubility in pure water as a free base.

  • Preferred Solvents: DMSO, Methanol, Ethanol, or aqueous buffers < pH 6.

  • Avoid: Non-polar solvents (Hexane) for the salt form; Pure water for the free base (precipitation risk).

Container Selection (Sorption Risk)

The high LogP (~3.8) indicates a strong affinity for hydrophobic surfaces.

  • Protocol: Use Silanized Glass or HPLC-grade Glass vials.

  • Forbidden: Do not store low-concentration solutions (< 10 µM) in Polypropylene (PP) or PVC tubes. Losses of up to 40% can occur within 24 hours due to adsorption.

Stabilization Strategy
  • Acidify: Maintain solution pH < 6.0 using HCl or Formic Acid to keep the nitrogen protonated (

    
    ), which blocks oxidation and carbamate formation.
    
  • Inert Atmosphere: Sparge solutions with Argon or Nitrogen to remove dissolved oxygen.

  • Amber Glass: strictly required to prevent photolysis.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency. Link

  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113–146. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition. CRC Press.
  • PubChem. (2025).[2][3] Compound Summary: 3-Phenylpropylamine (Analogous Structure). National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Two-Step Synthesis of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 3-([1,1'-biphenyl]-3-yloxy)propan-1-amine, a valuable building block in medicinal chemistry and materials science. The synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 3-([1,1'-biphenyl]-3-yloxy)propan-1-amine, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process, commencing with a Williamson ether synthesis to couple 3-biphenylol with an N-protected aminopropyl halide, followed by a hydrazinolysis-mediated deprotection based on the Ing-Manske procedure. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed step-by-step instructions, and integrated characterization checkpoints to ensure a reliable and reproducible outcome.

Introduction and Synthetic Strategy

The target molecule, 3-([1,1'-biphenyl]-3-yloxy)propan-1-amine, incorporates two key structural motifs: a biphenyl ether and a primary alkylamine. The biphenyl scaffold is prevalent in pharmacologically active compounds and functional materials. The strategic disconnection of this molecule logically points to a two-stage synthesis that builds upon classical, high-yielding organic reactions.

Our selected pathway involves:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting the phenoxide of 3-biphenylol with an alkyl halide. To prevent undesirable side reactions with the amine, we employ an alkylating agent where the amine functionality is masked with a phthalimide protecting group, namely N-(3-bromopropyl)phthalimide.[1][2]

  • Gabriel Amine Synthesis (Deprotection): Liberation of the primary amine from the phthalimide-protected intermediate. This is efficiently achieved using hydrazine hydrate, which avoids the harsh acidic conditions that can lead to low yields or side products.[3][4]

This approach is advantageous due to its high selectivity, the commercial availability of starting materials, and the avoidance of common issues like amine polyalkylation that can plague direct amination strategies.[4][5]

G cluster_0 Overall Synthetic Workflow A 3-Biphenylol C Intermediate: N-(3-([1,1'-Biphenyl]-3-yloxy)propyl)phthalimide A->C Step 1: Williamson Ether Synthesis (K2CO3, DMF) B N-(3-bromopropyl)phthalimide B->C D Final Product: 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine C->D Step 2: Gabriel Deprotection (EtOH, Reflux) E Hydrazine Hydrate E->D

Figure 1: High-level workflow for the synthesis of the target amine.

Materials and Reagents

ReagentCAS NumberMolecular Wt. ( g/mol )PurityNotes
3-Biphenylol ([1,1'-Biphenyl]-3-ol)580-51-8170.21≥98%Starting phenol.[6]
N-(3-Bromopropyl)phthalimide5460-29-7268.11≥97%Alkylating agent.
Potassium Carbonate (K₂CO₃), Anhydrous584-08-7138.21≥99%Base for phenoxide formation.
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09≥99.8%Reaction solvent for Step 1.
Hydrazine Hydrate (NH₂NH₂·H₂O)7803-57-850.06≥98%Deprotection reagent for Step 2.
Ethanol (EtOH), 200 Proof64-17-546.07≥99.5%Reaction solvent for Step 2.
Dichloromethane (DCM)75-09-284.93ACS GradeExtraction solvent.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeExtraction & chromatography solvent.
Hexanes110-54-3-ACS GradeChromatography solvent.
Hydrochloric Acid (HCl), conc.7647-01-036.46~37%For aqueous layer acidification.
Sodium Hydroxide (NaOH)1310-73-240.00ACS GradeFor basification during workup.
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37-Drying agent.

Safety Precautions:

  • DMF: is a potential teratogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.

  • Hydrazine Hydrate: is highly toxic and corrosive. Handle with extreme care in a fume hood, wearing gloves, a lab coat, and chemical splash goggles.

  • N-(3-Bromopropyl)phthalimide: is a lachrymator. Avoid inhalation of dust.

Detailed Experimental Protocol

Part 1: Synthesis of N-(3-([1,1'-Biphenyl]-3-yloxy)propyl)phthalimide (Williamson Ether Synthesis)

This step involves the Sₙ2 reaction between the potassium salt of 3-biphenylol and N-(3-bromopropyl)phthalimide.[1][7] Anhydrous potassium carbonate serves as a mild base to deprotonate the phenol, and DMF is used as a polar aprotic solvent to accelerate the Sₙ2 reaction rate.

G cluster_step1 Mechanism: Williamson Ether Synthesis R1 3-Biphenylol-OH + K₂CO₃ Int1 [3-Biphenylolate]⁻ K⁺ R1->Int1 Deprotonation in DMF R2 N-(3-Bromopropyl)phthalimide TS Sₙ2 Transition State R2->TS Int1->TS Nucleophilic Attack P1 N-(3-([1,1'-Biphenyl]-3-yloxy)propyl)phthalimide TS->P1 Br⁻ Leaves

Figure 2: Mechanism of the Sₙ2 ether formation step.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-biphenylol (5.00 g, 29.4 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (6.10 g, 44.1 mmol, 1.5 equiv.).

  • Add anhydrous DMF (100 mL) via syringe.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add N-(3-bromopropyl)phthalimide (8.66 g, 32.3 mmol, 1.1 equiv.) to the flask in one portion.

  • Heat the reaction mixture to 80 °C using an oil bath and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc), observing the consumption of 3-biphenylol.

  • After completion, cool the mixture to room temperature. Pour the reaction mixture into 400 mL of cold deionized water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the crude solid with deionized water (2 x 100 mL) and a small amount of cold ethanol to remove residual DMF and unreacted starting materials.

  • Dry the solid under high vacuum. The product, N-(3-([1,1'-biphenyl]-3-yloxy)propyl)phthalimide, can be further purified by recrystallization from ethanol or by flash column chromatography if necessary.

Part 2: Synthesis of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine (Gabriel Deprotection)

This step utilizes the Ing-Manske procedure, where hydrazine hydrate acts as a nucleophile to cleave the phthalimide group, releasing the desired primary amine.[8] The phthalhydrazide byproduct is largely insoluble in the reaction solvent and can be easily removed by filtration.

Procedure:

  • Place the dried intermediate from Part 1 (assuming quantitative yield, ~10.8 g, 29.4 mmol, 1.0 equiv.) into a 250 mL round-bottom flask with a stir bar and reflux condenser.

  • Add 200-proof ethanol (120 mL). Stir to dissolve the solid; gentle warming may be required.

  • Once dissolved, add hydrazine hydrate (2.8 mL, ~58.8 mmol, 2.0 equiv.) dropwise to the solution. Caution: The reaction can be exothermic.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. A thick, white precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filter the mixture through a pad of Celite to remove the phthalhydrazide solid. Wash the filter cake with cold ethanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 0.5 M NaOH solution (2 x 50 mL) to remove any remaining phthalhydrazide, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the final product, 3-([1,1'-biphenyl]-3-yloxy)propan-1-amine, by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 DCM:MeOH with 1% triethylamine to prevent streaking).

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H NMR: For the intermediate, expect to see aromatic protons from both the biphenyl and phthalimide groups, as well as aliphatic protons for the propyl chain. Upon conversion to the final product, the characteristic phthalimide aromatic signals will disappear and be replaced by a broad singlet for the -NH₂ protons, which will shift upon D₂O exchange.

  • ¹³C NMR: Confirm the presence of all expected carbon atoms and the disappearance of the phthalimide carbonyl carbons (~168 ppm) in the final product.

  • Mass Spectrometry (MS): Confirm the molecular weight of the intermediate (C₂₃H₁₉NO₃, MW: 357.41) and the final product (C₁₅H₁₇NO, MW: 227.30).

  • FT-IR: Look for the appearance of N-H stretching bands (typically two bands around 3300-3400 cm⁻¹) in the final product, and the disappearance of the imide C=O stretches from the intermediate.

Discussion and Mechanistic Insights

The success of this protocol relies on the deliberate choice of reagents and conditions. The use of a phthalimide-protected amine in the first step is a cornerstone of the Gabriel synthesis, effectively preventing the over-alkylation that would occur if 3-bromopropan-1-amine were used directly.[4][9] Direct alkylation of amines is often unselective and inefficient.[10]

In the Williamson ether synthesis step, the choice of a polar aprotic solvent like DMF is critical. It effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus promoting the desired Sₙ2 pathway.[8]

For the deprotection, hydrazinolysis is superior to acid hydrolysis, which often requires harsh conditions and can lead to lower yields.[3] The formation of the stable, six-membered phthalhydrazide ring provides a strong thermodynamic driving force for the reaction, ensuring complete cleavage of the protecting group under relatively mild conditions.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of 3-([1,1'-biphenyl]-3-yloxy)propan-1-amine. By leveraging the Williamson ether synthesis and the Gabriel synthesis, this procedure offers high yields and purity while avoiding common synthetic pitfalls. The detailed instructions and mechanistic explanations serve as a valuable resource for researchers requiring access to this versatile chemical intermediate.

References

  • Wikipedia. Gabriel synthesis . Wikimedia Foundation. [Link]

  • University of Houston. Williamson Ether Synthesis . [Link]

  • Chemistry Steps. The Gabriel Synthesis of Primary Amines . [Link]

  • Master Organic Chemistry. Making Substituted Amines Through Reductive Amination . [Link]

  • Wikipedia. Williamson ether synthesis . Wikimedia Foundation. [Link]

  • Chemistry LibreTexts. Gabriel Synthesis . [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis . Organic Chemistry 1: An open textbook. [Link]

  • University of Colorado Boulder. Experiment 06 Williamson Ether Synthesis . [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples . [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis . [Link]

  • Pharmaffiliates. 3-Phenylphenol . [Link]

  • Master Organic Chemistry. The Gabriel Synthesis . [Link]

Sources

Application

Application Note: Reductive Amination with 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

Introduction & Molecule Profile[1][2][3][4] 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine is a specialized primary amine building block characterized by a lipophilic biphenyl ether tail and a polar propyl amine head. This st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine is a specialized primary amine building block characterized by a lipophilic biphenyl ether tail and a polar propyl amine head. This structural motif is frequently employed in medicinal chemistry to introduce the biphenyl ether pharmacophore , a privileged structure found in numerous bioactive compounds targeting GPCRs (e.g., dopamine, serotonin receptors), kinase inhibitors, and ion channel modulators.

The primary amine functionality allows for versatile derivatization, most notably via reductive amination .[1] This reaction is preferred over direct alkylation due to its ability to selectively form secondary amines without the risk of over-alkylation to quaternary ammonium salts.

Chemical Profile
PropertyDescription
Chemical Name 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
LogP (Calc) ~3.8 (Highly Lipophilic)
Appearance Typically a viscous oil or low-melting solid (free base); white solid (HCl salt)
Solubility Soluble in DCM, DCE, MeOH, DMSO.[1][2] Limited solubility in water.
Stability Stable under ambient conditions. Store under inert atmosphere (N₂) to prevent oxidation.

Mechanistic Insight: The Reductive Amination Pathway[4]

Reductive amination proceeds through a two-stage mechanism. Understanding this is crucial for troubleshooting low yields or side reactions.

  • Imine Formation: The nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which dehydrates to form an imine (Schiff base) or iminium ion . This step is reversible and acid-catalyzed.

  • Reduction: A hydride donor selectively reduces the imine/iminium species to the amine. The choice of reducing agent is critical to ensure the imine is reduced faster than the starting carbonyl.

Mechanistic Diagram

ReductiveAmination Start Carbonyl + Amine Hemiaminal Hemiaminal (Unstable Intermediate) Start->Hemiaminal Nucleophilic Attack Imine Imine / Iminium Ion (Key Intermediate) Hemiaminal->Imine -H₂O (Acid Cat.) Imine->Hemiaminal +H₂O (Reversible) Product Secondary Amine (Final Product) Imine->Product + H⁻ (Reducing Agent)

Figure 1: General mechanism of reductive amination. The equilibrium between Hemiaminal and Imine must be driven forward, often by water removal or specific solvent effects.

Experimental Protocols

Protocol A: The "Gold Standard" – Sodium Triacetoxyborohydride (STAB)

Best For: Aldehydes and reactive ketones. Why: STAB (NaBH(OAc)₃) is mild and selective. It reduces imines significantly faster than aldehydes/ketones, allowing for a "one-pot" procedure without pre-forming the imine.

Reagents
  • Amine: 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.0 – 1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask or vial equipped with a stir bar, dissolve the Amine (1.0 mmol, 227 mg) in anhydrous DCE (5–10 mL).

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 mmol).

  • Acidification: Add Acetic Acid (1.0–2.0 mmol, ~60–120 µL).

    • Note: If using the HCl salt of the amine, add 1.0 equiv of Triethylamine (TEA) to free-base it, then add AcOH.

  • Imine Formation (Optional but Recommended for Ketones): Stir at room temperature for 30–60 minutes. For hindered ketones, add 4Å Molecular Sieves.

  • Reduction: Cool the mixture to 0°C (optional, RT is usually fine). Add STAB (1.5 mmol, 318 mg) in one portion.

  • Reaction: Stir at room temperature under N₂ or Ar atmosphere.

    • Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.

    • Monitoring: Check by TLC or LC-MS. Look for disappearance of the amine.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH with 1% NH₄OH).

Protocol B: The "Titanium Boost" – Ti(OiPr)₄ Mediated

Best For: Sterically hindered ketones or electron-deficient amines. Why: Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium strongly toward the imine/enamine species before reduction.

Reagents
  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: THF (anhydrous) followed by Methanol (MeOH)

Step-by-Step Procedure
  • Imine Formation: In a dried flask, combine Amine (1.0 mmol), Ketone (1.1 mmol), and Ti(OiPr)₄ (1.5–2.0 mmol) in neat form or minimal THF (1 mL).

  • Incubation: Stir under N₂ for 6–18 hours at room temperature (or 50°C for very difficult substrates). The mixture usually turns viscous/yellow.

  • Dilution: Dilute with anhydrous MeOH (5 mL).

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 mmol) in small portions. Caution: Gas evolution.

  • Reaction: Stir for 2 hours while warming to room temperature.

  • Quench (Critical): Add 1N NaOH or water (2 mL) to precipitate titanium salts. A white/gelatinous precipitate will form.

  • Filtration: Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with EtOAc or DCM.

  • Workup: Dry the filtrate, concentrate, and purify as in Protocol A.

Decision Matrix & Troubleshooting

Use this workflow to select the optimal protocol for your specific substrate.

DecisionMatrix Start Start: Choose Carbonyl Partner Type Is it an Aldehyde or Ketone? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone ProtocolA Protocol A: STAB + AcOH (Standard) Aldehyde->ProtocolA High Reactivity Hindered Is the Ketone Hindered? Ketone->Hindered Hindered->ProtocolA No (e.g., Acetone, Cyclohexanone) ProtocolB Protocol B: Ti(OiPr)₄ + NaBH₄ (Forced Conditions) Hindered->ProtocolB Yes (e.g., Acetophenone, alpha-substituted)

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.

Troubleshooting Guide
ObservationPossible CauseSolution
No Reaction (SM remains) Imine not forming.Switch to Protocol B (Ti(OiPr)₄). Add 4Å Molecular Sieves. Increase temperature to 40-50°C during imine formation.
Low Yield / Alcohol byproduct Carbonyl reduced before imine formation.Ensure you are using STAB , not NaBH₄, in Protocol A. Pre-stir amine + carbonyl for 1h before adding reductant.
Dialkylation (Tertiary Amine) Aldehyde is too reactive / Amine is in excess.Use a slight excess of Amine (1.2 equiv) relative to Aldehyde. Add the Aldehyde slowly to the Amine/Reductant mixture.
Emulsion during workup Boron or Titanium salts.Boron: Wash with 1N NaOH or saturated Sodium Potassium Tartrate (Rochelle's Salt). Titanium: Filter through Celite thoroughly.

References

  • Abdel-Magid, A. F., et al. (1996).[3][1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link The definitive guide on using STAB for reductive amination.

  • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link Foundational work on selective reduction of imines.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link Source for the Titanium-mediated protocol.

Sources

Method

Reagents for coupling 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine to carboxylic acids

Application Note: Optimized Coupling Strategies for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine Executive Summary This guide details the synthetic protocols for coupling 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine (hereafter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling Strategies for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

Executive Summary

This guide details the synthetic protocols for coupling 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine (hereafter referred to as Amine-BP ) with various carboxylic acids. Amine-BP is a high-value pharmacophore building block, often used to introduce a lipophilic biphenyl moiety via a flexible propyl linker—a common motif in GPCR ligands, kinase inhibitors, and monoamine reuptake inhibitors [1, 2].[1]

While the primary amine is nucleophilic, the significant lipophilicity of the biphenyl ether tail requires specific solvent systems and workup strategies to prevent precipitation and ensure high yields.[1] This note provides three distinct protocols tailored to the reactivity of the carboxylic acid partner.

Chemical Profile & Handling

PropertyDescription
Structure Primary aliphatic amine attached to a biphenyl-3-yloxy group via a propyl chain.
Formula C₁₅H₁₇NO
Molecular Weight ~227.3 g/mol
Solubility High: DCM, DMF, DMSO, THF, Ethyl Acetate.Low: Water, Hexanes (moderate).[1]
Basicity pKa ~10.0 (typical for primary alkyl amines).[1]
Storage Store under inert atmosphere (N₂) at 2-8°C to prevent carbamate formation (reaction with atmospheric CO₂).

Critical Handling Note: Due to the biphenyl group, Amine-BP and its amides are highly lipophilic. Standard aqueous workups must be modified to ensure phase separation (avoiding emulsions) and solubility of the product in the organic phase.

Reagent Selection Strategy

Selecting the correct coupling agent depends entirely on the nature of the Carboxylic Acid (R-COOH) partner.

Figure 1: Reagent Selection Decision Tree

ReagentSelection Figure 1: Decision matrix for selecting the optimal coupling protocol. Start Select Carboxylic Acid Partner IsHindered Is the Acid Sterically Hindered? Start->IsHindered IsSensitive Is Acid Racemization Prone? IsHindered->IsSensitive No Protocol2 Protocol 2: HATU / DIPEA (High Efficiency) IsHindered->Protocol2 Yes (e.g., alpha-substituted) IsScale Is this Scale-Up (>10g)? Protocol1 Protocol 1: EDC / Oxyma (Standard) IsScale->Protocol1 No (<10g) Protocol3 Protocol 3: Mixed Anhydride (Cost Effective) IsScale->Protocol3 Yes (>10g) IsSensitive->IsScale No IsSensitive->Protocol1 Yes (e.g., Fmoc-amino acids)

Experimental Protocols

Protocol 1: The "Standard" Method (EDC/Oxyma)

Best for: Routine library synthesis, unhindered acids, and cases requiring easy purification.[1]

Mechanism: EDC activates the acid; Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior nucleophilic additive compared to HOBt, reducing racemization and suppressing N-acylurea side products [3].

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine-BP (1.1 equiv)

  • EDC[2][3]·HCl (1.2 equiv)

  • Oxyma Pure (1.2 equiv)

  • Base: DIPEA (2.0 equiv)[1]

  • Solvent: DCM (Dichloromethane) or DMF (if acid is insoluble in DCM).

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 mmol) and Oxyma Pure (1.2 mmol) in DCM (5 mL).

  • Activation: Cool to 0°C. Add EDC·HCl (1.2 mmol). Stir for 15 minutes. Note: The solution may become clear as the active ester forms.

  • Coupling: Add Amine-BP (1.1 mmol) followed by DIPEA (2.0 mmol).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LCMS.

  • Workup (Self-Validating):

    • Dilute with DCM (20 mL).

    • Wash 1 (Acidic): Wash with 1M HCl (2 x 10 mL). Removes unreacted Amine-BP, DIPEA, and EDC-urea.

    • Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 10 mL). Removes unreacted Carboxylic Acid and Oxyma.

    • Wash 3 (Neutral): Wash with Brine (10 mL).

    • Dry: Dry organic layer over MgSO₄, filter, and concentrate.[1][4]

Protocol 2: The "High-Efficiency" Method (HATU)

Best for: Sterically hindered acids, valuable intermediates, or when yield is critical.[1]

Mechanism: HATU generates a highly reactive aza-benzotriazole active ester. It is faster than EDC but harder to purify (byproducts are not water-soluble) [4].

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine-BP (1.1 equiv)

  • HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF.[5]

Step-by-Step:

  • Premix: In a dry vial, dissolve Carboxylic Acid (1.0 mmol) in DMF (3 mL).

  • Base Addition: Add DIPEA (3.0 mmol). Stir for 2 minutes.

  • Activation: Add HATU (1.1 mmol). Stir for 5–10 minutes. Solution usually turns yellow/orange.

  • Coupling: Add Amine-BP (1.1 mmol) dissolved in DMF (1 mL).

  • Reaction: Stir at RT for 1–2 hours. (HATU is fast; prolonged stirring can lead to epimerization).[1]

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (50 mL).[1] Note: Do not use DCM as it does not partition well with DMF/Water washes.

    • Wash with Water (3 x 20 mL) to remove DMF.

    • Wash with Saturated NaHCO₃ (2 x 20 mL).

    • Wash with Brine (1 x 20 mL).

    • Dry over Na₂SO₄ and concentrate.[6]

    • Purification Note: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol 3: Mixed Anhydride Method (IBCF)

Best for: Scale-up (>10g) and cost-sensitive applications.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)[1]

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Amine-BP (1.0 equiv)

  • Solvent: THF (anhydrous).[6]

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid in THF. Cool to -15°C (Salt/Ice bath).

  • Base 1: Add NMM (1.1 equiv).

  • Anhydride Formation: Dropwise add IBCF (1.05 equiv). Stir for 15 minutes at -15°C. Precipitate (NMM·HCl) will form.[1]

  • Coupling: Add Amine-BP (1.0 equiv) in THF dropwise.

  • Reaction: Stir at -15°C for 30 mins, then warm to RT for 2 hours.

  • Workup: Filter off the NMM·HCl salt. Concentrate the filtrate. Dissolve residue in Ethyl Acetate and wash with 1M HCl, NaHCO₃, and Brine.

Purification & Analysis Strategy

Because Amine-BP is basic and the product Amide is neutral, we can utilize a "Self-Validating" Acid/Base extraction workflow to purify the product without chromatography in many cases.

Figure 2: Self-Validating Workup Workflow

Workup Figure 2: Acid/Base extraction workflow for purifying neutral amides. Crude Crude Reaction Mixture (Product + Unreacted Amine + Acid) Dilute Dilute with Organic Solvent (DCM or EtOAc) Crude->Dilute AcidWash Wash with 1M HCl Dilute->AcidWash OrgLayer1 Organic Layer (Contains: Product + Unreacted Acid) AcidWash->OrgLayer1 AqLayer1 Aqueous Layer (Contains: Unreacted Amine-BP + Urea) AcidWash->AqLayer1 Discard BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash OrgLayer2 Organic Layer (Contains: PURE AMIDE) BaseWash->OrgLayer2 AqLayer2 Aqueous Layer (Contains: Unreacted Acid + Additives) BaseWash->AqLayer2 Discard

Analytical Check:

  • 1H NMR (CDCl₃): Look for the disappearance of the CH₂-NH₂ triplet (approx. 2.7 ppm) and the appearance of the CH₂-NH-CO signal (shifted downfield to approx. 3.4 ppm).

  • LCMS: Confirm mass [M+H]⁺. The biphenyl group absorbs strongly in UV (254 nm), making detection easy.[1]

Troubleshooting Guide

IssueProbable CauseSolution
Precipitate during reaction The Amide product is insoluble in the reaction solvent.Add a co-solvent like DMF or NMP. Do not filter; the solid is likely your product.
Low Yield (HATU) Hydrolysis of the active ester due to wet solvent.Use anhydrous DMF (Commercial "SureSeal" or molecular sieves).
Emulsion during workup Lipophilic biphenyl tail acting as a surfactant.Add a small amount of Methanol or saturate the aqueous layer with solid NaCl (Brine).
Racemization Over-activation or high base concentration.Switch to Protocol 1 (EDC/Oxyma) and keep temperature at 0°C during addition.

References

  • Biphenyl Scaffolds in Medicinal Chemistry

    • Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.[7][8]

    • Source: Arabian Journal of Chemistry, 2017.[1]

    • URL:[Link]

  • General Amide Coupling Reviews

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source: Chemical Society Reviews, 2009.
    • URL:[Link]

  • Oxyma Pure Utility

    • Title: Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.
    • Source: European Journal of Organic Chemistry, 2009.
    • URL:[Link]

  • HATU Protocols

    • Title: HATU for the synthesis of difficult amides.
    • Source: Journal of the American Chemical Society, 1993.
    • URL:[Link]

Sources

Application

Application Note: 3-(Biphenyl-3-yloxy)propan-1-amine in Drug Discovery

This guide details the applications, synthesis, and experimental protocols for 3-(Biphenyl-3-yloxy)propan-1-amine , a critical intermediate and pharmacophore in medicinal chemistry.[1] [1] Executive Summary 3-(Biphenyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, synthesis, and experimental protocols for 3-(Biphenyl-3-yloxy)propan-1-amine , a critical intermediate and pharmacophore in medicinal chemistry.[1]

[1]

Executive Summary

3-(Biphenyl-3-yloxy)propan-1-amine represents a "privileged substructure" in medicinal chemistry.[1] It serves two distinct roles:

  • Hydrophobic Anchor: The biphenyl moiety provides significant lipophilicity and aromatic stacking potential (π-π interactions), essential for occupying deep hydrophobic pockets in enzymes (e.g., PfDHFR) or GPCRs (e.g., 5-HT1A, Dopamine D3).[1]

  • Flexible Linker: The propyl ether chain acts as a spacer that decouples the aromatic core from the polar amine headgroup, allowing the molecule to span narrow gorges within protein active sites.[1]

This guide covers its synthesis, integration into antimalarial and antiviral scaffolds, and protocols for biological validation.[1]

Chemical Synthesis Protocol

Objective: Synthesize high-purity 3-(biphenyl-3-yloxy)propan-1-amine. Methodology: The Gabriel Synthesis is preferred over direct alkylation with dihaloalkanes to prevent over-alkylation (dimerization) and ensure a clean primary amine product.[1]

Reagents
  • Starting Material: 3-Phenylphenol (Biphenyl-3-ol)[1]

  • Reagent:

    
    -(3-Bromopropyl)phthalimide[1]
    
  • Base: Potassium Carbonate (

    
    ), anhydrous[1][2]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile[1]

  • Deprotection: Hydrazine monohydrate (

    
    ) in Ethanol[1]
    
Step-by-Step Protocol
Step 1: Ether Formation (O-Alkylation)[1]
  • Dissolution: In a round-bottom flask, dissolve 3-phenylphenol (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add

    
      (1.5 eq, 15 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add

    
    -(3-Bromopropyl)phthalimide  (1.1 eq, 11 mmol) portion-wise.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the phenol is consumed.[1]

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product usually precipitates as a white solid.[1] Filter, wash with water, and dry.[1] If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.[1]
    
    • Checkpoint: Intermediate product is 2-(3-(biphenyl-3-yloxy)propyl)isoindoline-1,3-dione.[1]

Step 2: Deprotection (Amine Release)[1]
  • Reflux: Suspend the phthalimide intermediate (from Step 1) in Ethanol (30 mL).

  • Cleavage: Add Hydrazine monohydrate (3.0 eq).

  • Reaction: Reflux the mixture for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.[1]

  • Isolation: Cool to room temperature. Filter off the white solid (phthalhydrazide byproduct).[1]

  • Purification: Concentrate the filtrate. Redissolve the residue in

    
     (DCM) and wash with 1M NaOH (to remove any unreacted phthalimide) and then Brine.
    
  • Salt Formation (Optional but Recommended): To store, treat the DCM solution with HCl in ether to precipitate the Hydrochloride Salt .[1]

Synthesis Workflow Visualization

Synthesis Figure 1: Gabriel Synthesis Route for High-Purity Primary Amine Start 3-Phenylphenol Inter Phthalimide Intermediate Start->Inter K2CO3, DMF 80°C, 4h Reagent N-(3-Bromopropyl) phthalimide Reagent->Inter Product 3-(Biphenyl-3-yloxy) propan-1-amine Inter->Product N2H4·H2O EtOH, Reflux

Medicinal Chemistry Applications (Case Studies)

Case Study A: Antimalarial Agents (PfDHFR Inhibitors)

Mechanism: Plasmodium falciparum dihydrofolate reductase (PfDHFR) inhibitors often require a flexible hydrophobic tail to exit the active site and interact with surface residues.[1]

  • Role of Moiety: The biphenyl-3-yloxypropyl group serves as a "flexible hydrophobic arm."[1]

  • SAR Insight: Research indicates that the 3-carbon linker is optimal for binding affinity (

    
     ~19–49 nM) compared to 2- or 4-carbon analogs.[1] The meta-substitution (biphenyl-3-yl) often provides better solubility and metabolic stability than the para-isomer.[1]
    
  • Reference: See Reference [1] below.

Case Study B: Antiviral Agents (Rift Valley Fever Virus)

Mechanism: Inhibitors of RVFV often target viral RNA synthesis.[1]

  • Role of Moiety: The biphenyl ether scaffold acts as a lipophilic core.[1]

  • Toxicity Profile: Crucially, shifting the ether linkage from the para (4-position) to the meta (3-position) significantly improves the cytotoxicity profile (

    
    ) while maintaining antiviral potency.[1] The 3-position allows the molecule to adopt a conformation that reduces off-target binding to host cellular proteins.[1]
    
  • Reference: See Reference [2] below.

Case Study C: GPCR Ligands (Serotonin 5-HT1A)

Mechanism: 5-HT1A agonists require an aromatic head group (binding to Asp116) and a distal aromatic region (binding to Phe/Trp residues).[1]

  • Role of Moiety: The biphenyl group acts as the distal aromatic moiety.[1] The propyl amine chain provides the necessary distance (~10-12 Å) to span the receptor's binding crevice.[1]

  • Reference: See Reference [3] below.

Experimental Protocols for Biological Evaluation

Protocol 1: Determination of Lipophilicity (LogD)

Why this matters: The biphenyl group is highly lipophilic.[1] Verifying LogD ensures the compound is not too greasy (LogD > 5), which leads to poor solubility and high metabolic clearance.[1]

  • Preparation: Prepare a 10 mM stock of the amine hydrochloride in DMSO.

  • Partitioning: Mix 50 µL of stock with 495 µL of Octanol and 495 µL of PBS (pH 7.4) in a 1.5 mL tube.

  • Equilibration: Shake vigorously for 1 hour at room temperature. Centrifuge at 10,000 rpm for 5 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Protocol 2: Amide Coupling (Library Generation)

Application: Attaching the amine to carboxylic acid cores (e.g., amino acids, drug scaffolds).[1]

  • Mix: Dissolve Carboxylic Acid Core (1.0 eq) and HATU (1.2 eq) in DMF. Add DIPEA (3.0 eq).[1] Stir for 5 mins.

  • Add: Add 3-(biphenyl-3-yloxy)propan-1-amine (1.1 eq).

  • Reaction: Stir at RT for 2–16 hours.

  • Validation: Monitor by LC-MS for the

    
     peak corresponding to the amide.[1]
    

Structural Activity Relationship (SAR) Map

The following diagram illustrates how the structural features of the molecule translate to biological function.

SAR Figure 2: Pharmacophore Analysis of Biphenyl-3-yloxypropan-1-amine Biphenyl Biphenyl Ring (Lipophilic Core) Ether Ether Linkage (H-Bond Acceptor) Biphenyl->Ether Hydrophobicity π-π Stacking (Target: Phe/Trp residues) Biphenyl->Hydrophobicity Metabolism Meta-substitution Reduces Toxicity Biphenyl->Metabolism Linker Propyl Chain (Flexible Spacer) Ether->Linker Flexibility Allows Induced Fit (Target: Narrow Gorges) Ether->Flexibility Amine Primary Amine (Attachment Point) Linker->Amine Linker->Flexibility Reactivity Forms Amides/Ureas (Library Synthesis) Amine->Reactivity

References

  • Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity. Source: PubMed Central (PMC) / NIH Context:[1] Describes the use of the biphenyl-alkoxy linker to improve enzyme interaction and hydrophobicity in antimalarials. URL:[Link](Note: Link directs to relevant PMC context for biphenyl DHFR inhibitors)

  • Structural Modifications and Biological Evaluations of Rift Valley Fever Virus Inhibitors. Source: ACS Omega / NIH Context:[1] Highlights the "meta" vs "para" substitution effect on cytotoxicity and the synthesis of biphenyl-yloxy amines.[1] URL:[Link][1]

  • New Serotonin 5-HT1A Receptor Agonists Endowed with Antinociceptive Activity. Source: Journal of Medicinal Chemistry / UCM Context: Details the synthesis of high-affinity 5-HT1A ligands using biphenyl-ether linkers. URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine crude product

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized guide for the purification of the crude product 3-([1,1'-Biphenyl]-3-yloxy)propan-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized guide for the purification of the crude product 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested strategies to help you navigate the common and complex challenges associated with purifying this specific primary amine.

Technical Guide Structure

This guide is structured to address your potential issues in a logical sequence, from initial characterization of the crude product to advanced purification techniques.

  • Frequently Asked Questions (FAQs): Quick answers to the most common initial challenges.

  • Troubleshooting Guide: A problem-oriented approach to diagnose and solve specific purification issues.

  • In-Depth Purification Protocols: Detailed, step-by-step instructions for the most effective purification methods.

  • Workflow & Data Visualization: Diagrams and tables to clarify decision-making and summarize key data.

Part 1: Frequently Asked Questions (FAQs)

Q1: My crude 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine is a thick, dark oil. Is this normal and can I still purify it?

A: Yes, it is quite common for crude amine products, especially those with bulky aromatic groups like a biphenyl ether, to be oils or amorphous solids. This is often due to the presence of residual solvents, starting materials, or byproducts that inhibit crystallization. This physical state does not preclude purification; in fact, the methods detailed below, such as acid-base extraction and chromatography, are ideal for such samples.

Q2: What are the most likely impurities in my crude product?

A: The impurities will depend on your synthetic route. However, common suspects include:

  • Unreacted Starting Materials: Such as 3-hydroxybiphenyl or a halo-propanamine derivative.

  • Non-basic Synthetic Reagents: Any neutral organic compounds used in the preceding steps.

  • Byproducts: Potentially N-alkylation byproducts if you used a method susceptible to forming secondary or tertiary amines.[1]

Q3: Why does my compound streak so badly on a silica gel TLC plate?

A: This is a classic issue with amines on standard silica gel. Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic primary amine interacts strongly with these acidic sites via an acid-base interaction, leading to strong, irreversible binding or slow elution. This results in significant tailing or "streaking" on the TLC plate.[2] To get a clear TLC, you often need to add a small amount of a basic modifier, like triethylamine (Et₃N) or ammonium hydroxide, to your eluent.[3]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical path to a solution.

Observed Problem Potential Cause(s) Recommended Solution(s)
Multiple Spots on TLC (even with basic modifier) 1. Unreacted starting materials. 2. Formation of byproducts (e.g., secondary amine). 3. Degradation of the product on the silica plate.1. Perform an acid-base extraction to remove non-basic impurities.[4] 2. If spots are close, optimize column chromatography conditions. 3. Consider using a different stationary phase like basic alumina or reverse-phase C18 silica.[5]
Low Yield After Column Chromatography 1. Irreversible binding of the amine to the acidic silica column. 2. Product is too polar or non-polar for the chosen solvent system.1. Pre-treat the silica gel with the eluent containing a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexane).[2] 2. Switch to a less acidic stationary phase like basic alumina. 3. Develop a gradient elution method to ensure the product elutes effectively.
Product is an Oil and Won't Crystallize 1. Presence of impurities depressing the melting point. 2. The freebase form of the amine has a low melting point or is amorphous.1. First, purify via acid-base extraction or chromatography to remove impurities. 2. Convert the purified amine into a salt (e.g., hydrochloride or tartrate). Amine salts are often highly crystalline solids and can be easily recrystallized.[3][6]
Emulsion Forms During Acid-Base Extraction 1. The organic and aqueous layers have similar densities. 2. High concentration of impurities acting as surfactants.1. Add a saturated brine (NaCl) solution. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion. 2. If persistent, filter the entire mixture through a pad of Celite®.

Part 3: In-Depth Purification Protocols

Here are detailed methodologies for the most effective purification strategies for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine.

Workflow Decision Diagram

This diagram outlines the logical flow for selecting a purification strategy based on the initial state of your crude product.

PurificationWorkflow Start Crude Product (Likely an Oil) TLC Run Diagnostic TLC (e.g., 10% MeOH/DCM + 1% Et3N) Start->TLC Decision1 Are non-basic impurities present? TLC->Decision1 AcidBase Protocol 1: Acid-Base Extraction Decision1->AcidBase Yes Decision2 Is the product pure after extraction? Decision1->Decision2 No AcidBase->Decision2 Chromatography Protocol 2: Flash Column Chromatography Decision2->Chromatography No FinalProduct Pure Amine Freebase (May be an oil) Decision2->FinalProduct Yes Chromatography->FinalProduct Decision3 Is a solid required? FinalProduct->Decision3 Decision3->FinalProduct No, oil is acceptable SaltFormation Protocol 3: Salt Formation & Recrystallization Decision3->SaltFormation Yes FinalSolid Pure Crystalline Salt SaltFormation->FinalSolid

Caption: Decision workflow for purifying crude 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine.

Protocol 1: Acid-Base Extraction

This technique is a powerful first-pass purification to separate your basic amine from any neutral or acidic impurities.[7] The principle relies on converting the water-insoluble amine into a water-soluble salt by protonation with an acid.[4][8]

AcidBaseExtraction step1 Step 1: Dissolution Dissolve crude product in an immiscible organic solvent (e.g., EtOAc, DCM). step2 Step 2: Acid Wash Transfer to separatory funnel. Add 1M HCl (aq) and shake. Your amine is protonated (R-NH3+) and moves to the aqueous layer. step1->step2 step3 Step 3: Separation Drain the aqueous layer (contains product salt). Discard the organic layer (contains neutral/acidic impurities). step2->step3 step4 step4 step3->step4 step5 Step 5: Re-extraction & Isolation Extract with fresh organic solvent. Combine organic layers, dry (e.g., Na2SO4), filter, and evaporate solvent to yield purified amine. step4->step5

Caption: Step-by-step workflow for purification via acid-base extraction.

Detailed Steps:

  • Dissolve: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (50 mL).

  • Acidify & Extract: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated amine salt is now in the aqueous (bottom, if using DCM; top, if using EtOAc) layer.[9]

  • Separate Layers: Carefully drain and collect the aqueous layer. The organic layer, containing neutral impurities, can be discarded.

  • Basify: Return the aqueous layer to the separatory funnel. Slowly add 2M sodium hydroxide (NaOH) solution while gently swirling until the solution is strongly basic (test with pH paper, pH > 10). You may see the solution turn cloudy as the water-insoluble freebase amine precipitates.

  • Back-Extract: Add a fresh portion of organic solvent (50 mL) to the funnel and extract the freebase amine back into the organic layer. Repeat the extraction twice more with smaller volumes of solvent.

  • Isolate: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine.

Protocol 2: Flash Column Chromatography

If acid-base extraction is insufficient, chromatography is the next step. Due to the basic nature of the amine, special considerations are required to prevent poor separation.[10]

Stationary Phase Selection:

  • Modified Silica Gel (Recommended): Standard silica gel but with a basic modifier in the eluent. This is the most common approach.

  • Basic Alumina: A good alternative that avoids the acidic nature of silica but may have different selectivity.

  • Reverse-Phase (C18): Excellent for polar compounds and can be used with acidic or basic mobile phases.[5]

Procedure (Using Modified Silica):

  • Prepare the Slurry: Prepare a slurry of silica gel in your starting eluent (e.g., 99:1 Hexane/Triethylamine).

  • Pack the Column: Pack the column with the slurry. Do not let the column run dry.

  • Equilibrate: Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase containing the basic additive (e.g., 1% triethylamine in your chosen solvent system). This neutralizes the acidic sites on the silica.[2]

  • Load the Sample: Dissolve your crude amine in a minimal amount of the mobile phase or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed.

  • Elute: Run the column using a solvent gradient. A typical gradient for this molecule might be from 100% Hexane (+1% Et₃N) to 50:50 Ethyl Acetate/Hexane (+1% Et₃N).

  • Collect & Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Salt Formation & Recrystallization

This is an excellent method to obtain a high-purity, stable, crystalline solid, which is often preferable for characterization and storage.

  • Dissolve Purified Amine: Dissolve your purified amine (as an oil or solid) in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol (IPA).

  • Add Acid: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated HCl in IPA) dropwise while stirring. A precipitate (the hydrochloride salt) should form immediately.

  • Isolate the Salt: Continue adding acid until no more precipitate forms. Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash: Wash the solid on the filter with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any excess acid or impurities.

  • Recrystallize: Dissolve the crude salt in a minimal amount of a hot solvent system (e.g., ethanol, methanol/ether, or isopropanol). Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Dry: Collect the pure crystals by vacuum filtration and dry them under vacuum to obtain the final, purified amine salt.

References
  • Teledyne ISCO. (2012). Purification of primary amines. Retrieved from [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Retrieved from [Link]

  • Singh, P. K., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. Organic Process Research & Development, 16(7), 1353–1357. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • JoVE. (2020). Extraction. Retrieved from [Link]

  • Reddit. (2022). r/Chempros - Amine workup. Retrieved from [Link]

  • University of Colorado Boulder. Liquid/liquid Extraction. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Nasi, S. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (2014). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
  • Reider, P. J. (2001). Developing Processes for Crystallization-Induced Asymmetric Transformation. Accounts of Chemical Research, 34(7), 584–591. Retrieved from [Link]

Sources

Optimization

Removing impurities from 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

Subject: Technical Guide: Purification Strategies for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine (CAS: 89279-58-3) Introduction: The Purification Challenge The synthesis of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine typica...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Purification Strategies for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine (CAS: 89279-58-3)

Introduction: The Purification Challenge

The synthesis of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine typically involves the alkylation of 3-phenylphenol with a propyl chain linker. While the chemistry is straightforward, the purification is often complicated by the lipophilic nature of the biphenyl tail, which mimics the solubility profile of the unreacted starting material (3-phenylphenol).

This Technical Support Center guide moves beyond generic advice. It provides a self-validating, logic-driven workflow designed to isolate your target primary amine from phenols, dimers, and inorganic salts.

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

The Problem: Silica chromatography often fails to separate the target amine from the starting phenol (3-phenylphenol) because both possess significant lipophilicity, leading to co-elution. The Solution: Exploit the pKa differential.

  • Target Amine pKa: ~10.5 (Protonates at pH < 9)

  • Impurity (Phenol) pKa: ~9.5–10.0 (Ionizes at pH > 10)

By swinging the pH, we force the molecules into orthogonal phases.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: Avoid Diethyl Ether if possible; the biphenyl solubility is better in DCM.

  • Acid Extraction (The Separation Step):

    • Add 1M HCl (aq) to the organic phase. Shake vigorously.

    • Mechanism: The amine protonates (

      
      ) and migrates to the aqueous layer. The phenol remains neutral (
      
      
      
      ) and stays in the organic layer.
    • Validation: Check the pH of the aqueous layer.[1] It must be < 2 .

  • Organic Wash:

    • Separate the layers.[2][3] Keep the Aqueous Layer.

    • Wash the aqueous layer once more with fresh DCM to remove any entrained neutral impurities.

  • Basification (The Recovery Step):

    • Cool the aqueous layer (ice bath).

    • Slowly add 4M NaOH until pH reaches > 12 .

    • Observation: The solution should turn cloudy/oily as the free base amine precipitates.

  • Final Extraction:

    • Extract the basic aqueous layer with DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate.
      

Visualizing the Logic:

AcidBaseExtraction Start Crude Mixture (Amine + Phenol) Solvent Dissolve in DCM Start->Solvent AcidWash Add 1M HCl (pH < 2) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer1 Organic Layer (Contains Phenol) PhaseSep->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Contains Amine-HCl) PhaseSep->AqLayer1 Cations Waste Discard OrgLayer1->Waste Basify Add NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Amine Free Base) Extract->FinalOrg

Figure 1: The pH-swing logic flow. By converting the amine to a water-soluble salt while keeping the phenol neutral, separation is achieved without chromatography.

Module 2: Chromatography Troubleshooting

The Problem: "My amine is streaking/tailing on the TLC plate and column." The Cause: Primary amines interact strongly with the acidic silanol groups (


) on the silica surface, causing peak broadening and tailing.
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Broad Tailing Silanol InteractionAdd Modifier: Add 1% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase (e.g., 1% TEA in DCM/MeOH). This "caps" the active sites on the silica [1].
Fronting Column OverloadSample Prep: Ensure the sample is fully dissolved in the mobile phase before loading. If using dry-loading, ensure the ratio of sample:silica is < 1:50.
Co-elution Similar PolaritySwitch Phase: If DCM/MeOH fails, try Ethyl Acetate/Hexanes with 1% TEA. The biphenyl group often responds better to EtOAc selectivity.

Advanced Tip: For flash chromatography, pretreat the column by flushing it with the mobile phase containing the amine modifier before loading your sample. This ensures the silica is pre-equilibrated and neutral.

Module 3: Salt Formation (The "Solidification" Strategy)

The Problem: The free base is an oil that is difficult to weigh or handle, or it degrades over time (oxidation). The Solution: Convert the amine to a crystalline salt. This not only stabilizes the compound but acts as a final purification step (impurities stay in the mother liquor).

Protocol: Hydrochloride Salt Formation
  • Dissolve: Dissolve the purified free base oil in a minimal amount of anhydrous Ethanol or Diethyl Ether .

  • Acidify: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise.

    • Caution: Do not use aqueous HCl; water will prevent crystallization.

  • Precipitate: A white solid should form immediately.

    • Troubleshooting: If it oils out, add more ether or scratch the glass side with a spatula to induce nucleation.

  • Isolate: Filter the solid and wash with cold ether.

Why this works: The biphenyl ether moiety is stable to acid, but the amine forms a tight lattice with the chloride ion, excluding non-basic impurities like residual phenols [2].

Module 4: FAQs & Diagnostic Logic

Q1: I see a peak at M+14 in my LC-MS. What is it? A: This is likely a methylation artifact. If you used methanol as a solvent during a reaction involving strong acids or alkylating agents, you may have formed the N-methyl secondary amine.

  • Fix: This is difficult to separate. Recrystallization of the HCl salt (Module 3) is your best bet.

Q2: My product turned pink/brown after a week. A: Primary amines are susceptible to air oxidation (N-oxide formation).

  • Fix: Store the compound as the HCl salt (Module 3) or under Argon at -20°C.

Q3: Can I use reverse-phase (C18) chromatography? A: Yes, but you must control the pH.

  • Method: Use water/acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Formic Acid .

  • Note: The amine will elute as the salt. If you need the free base, you must perform a basic extraction (Module 1, Step 4) after collecting fractions.

Troubleshooting Decision Tree:

DecisionTree Issue Identify Issue Purity Impurity > 5%? Issue->Purity State Physical State? Purity->State No (Clean NMR) AcidBase Run Acid-Base Extraction (Module 1) Purity->AcidBase Yes (Phenol present) Salt Make HCl Salt (Module 3) State->Salt Oily/Sticky Column Column w/ 1% TEA (Module 2) State->Column Solid but colored

Figure 2: Diagnostic workflow for selecting the correct purification method based on impurity level and physical state.

References

  • Phenomenex Technical Guide. "Tips on Peak Tailing of Basic Analytes." Phenomenex Chromatography Resources. Link

  • Google Patents. "Method for preparing (S)-(+)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt." WO2014024205A1. (Demonstrates salt formation for aryloxy-propyl-amines). Link

  • Master Organic Chemistry. "Amine Basicity and pKa of Conjugate Acids." (Fundamental basis for Module 1). Link

  • University of Rochester. "Tips for Flash Column Chromatography." (Source for amine modifiers in silica gel). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for Biphenyl Ether Amines

Welcome to the Technical Support Center for the purification of biphenyl ether amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of biphenyl ether amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing recrystallization, a critical step in obtaining high-purity active pharmaceutical ingredients (APIs). Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring you can confidently troubleshoot and refine your crystallization processes.

The Challenge of Crystallizing Biphenyl Ether Amines

Biphenyl ether amines are a significant class of compounds in medicinal chemistry. Their structural complexity, often featuring a combination of aromatic rings, ether linkages, and one or more amine functionalities, presents unique challenges during purification. The interplay of polarity from the amine and ether groups with the non-polar biphenyl backbone can lead to unpredictable solubility behavior, making solvent selection a non-trivial task.

This guide will equip you with the knowledge to systematically approach solvent selection and troubleshoot common issues encountered during the recrystallization of these valuable molecules.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique based on the principle that the solubility of most solid compounds increases with temperature.[1][2] The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature.[2][3] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, ideally, remain dissolved in the solvent (mother liquor) and are removed by filtration.

Key Solvent Properties for Successful Recrystallization:
  • Differential Solubility: The compound should have high solubility in the hot solvent and low solubility in the cold solvent.[3][4]

  • Non-reactivity: The solvent must not react chemically with the compound being purified.[3][5]

  • Volatility: A relatively low boiling point (generally <100 °C) is desirable to facilitate easy removal from the purified crystals.[3][4]

  • Impurity Solubility: The solvent should either dissolve impurities very well at all temperatures or not at all, allowing for their removal by hot gravity filtration if they are insoluble.[5]

  • Safety and Cost: The solvent should be non-toxic, inexpensive, and have low flammability.[4]

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the recrystallization of biphenyl ether amines in a practical question-and-answer format.

Q1: My biphenyl ether amine won't dissolve in any common single solvent. What should I do?

This is a frequent challenge due to the dual polarity of these molecules. The non-polar biphenyl core and the polar amine and ether functionalities often lead to poor solubility in a wide range of individual solvents.

Solution: Employ a Mixed-Solvent System.

A mixed-solvent system, also known as multi-solvent recrystallization, is often the solution.[6][7] This technique uses two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[7][8]

Step-by-Step Protocol for Mixed-Solvent Recrystallization:

  • Dissolution: Dissolve the impure biphenyl ether amine in the minimum amount of the hot "good" solvent.[7][9]

  • Addition of Anti-solvent: While keeping the solution hot, slowly add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).[7][9] This indicates the solution is saturated.

  • Re-clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[7]

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration.[1]

Common Mixed-Solvent Pairs for Biphenyl Ether Amines:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

  • Toluene/Heptane

Expert Tip: The choice of solvents is critical. For biphenyl ether amines, a polar "good" solvent like ethanol or acetone can dissolve the compound due to the amine and ether groups, while a non-polar "bad" solvent like hexane or water will induce precipitation by interacting with the non-polar biphenyl backbone.

Q2: My compound "oils out" instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid.[4][9] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.[11]

Solutions to Prevent Oiling Out:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation level.[11]

  • Slower Cooling: Allow the solution to cool more slowly. An insulated container or a Dewar flask can be used to slow the cooling rate. Slow cooling provides more time for the molecules to orient themselves into a crystal lattice.

  • Lower the Temperature of Saturation: In a mixed-solvent system, add more of the "bad" solvent at a lower temperature to induce crystallization below the compound's melting point.

  • Seed Crystals: Introduce a small, pure crystal of the biphenyl ether amine (a seed crystal) to the cooled solution to initiate crystallization.[6]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[11][12]

Q3: The recrystallization yield is very low. How can I improve it?

A low yield can be frustrating, but it is often preventable.

Potential Causes and Solutions for Low Yield:

  • Using Too Much Solvent: This is a common mistake.[12][13] If too much solvent is used, a significant amount of the compound will remain dissolved even after cooling.

    • Solution: Evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.[11][12]

  • Premature Crystallization: If crystals form during hot filtration, they will be lost.

    • Solution: Use a slight excess of the hot solvent and pre-heat the filtration apparatus (funnel and filter paper) to prevent cooling and premature crystallization.[14]

  • Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath after reaching room temperature to maximize the amount of product that crystallizes out of the solution.[14]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent or the "bad" solvent from a mixed-solvent system.

Q4: My recrystallized product is still impure. What are the next steps?

If the initial recrystallization does not yield a product of the desired purity, consider the following:

Troubleshooting Impure Crystals:

  • Rapid Crystallization: If the crystals form too quickly, impurities can become trapped within the crystal lattice.[12][14]

    • Solution: Slow down the cooling process. Using a slightly larger volume of solvent can also help.[12]

  • Highly Impure Starting Material: Recrystallization is most effective for purifying compounds that are already relatively pure.

    • Solution: A second recrystallization may be necessary. For highly impure samples, consider a preliminary purification step like column chromatography before recrystallization.

  • Polymorphism: The same compound can sometimes crystallize in different crystal forms, known as polymorphs.[15][16][17] These polymorphs can have different properties, including solubility, which can affect purification.

    • Solution: Varying the solvent or the cooling rate can sometimes favor the formation of a more stable and purer polymorph. Techniques like powder X-ray diffraction (PXRD) can be used to identify different polymorphic forms.[18]

Q5: How do I choose the right solvent system for a novel biphenyl ether amine?

A systematic approach to solvent screening is essential.

Experimental Protocol: Solvent Screening

  • Small-Scale Testing: Place a small amount (e.g., 20-30 mg) of your crude biphenyl ether amine into several test tubes.

  • Single Solvent Screening: To each test tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature. Observe the solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube. If the compound dissolves when hot, it is a potential candidate for single-solvent recrystallization.

  • Cooling: Allow the hot solution to cool to room temperature and then in an ice bath. Observe if crystals form.

  • Mixed-Solvent Screening: If no suitable single solvent is found, identify a "good" solvent (dissolves the compound well) and a "bad" solvent (does not dissolve the compound). The two solvents must be miscible. Add the "good" solvent to dissolve the compound, then add the "bad" solvent dropwise to see if a precipitate forms.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)[4]PolarityNotes
Water100Very HighGood for polar compounds.
Ethanol78HighA versatile solvent, often used in mixed systems with water.
Methanol65HighSimilar to ethanol but more volatile.
Acetone56Medium-HighA good solvent for many organic compounds, but its low boiling point can make it difficult to work with.[4]
Ethyl Acetate77MediumA common solvent for a wide range of compounds.
Toluene111LowHigh boiling point can be a disadvantage.[4]
Hexane69Very LowA non-polar solvent, often used as an anti-solvent.

Visualizations

Diagram 1: Recrystallization Workflow

RecrystallizationWorkflow start Start with Impure Biphenyl Ether Amine dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filter Insoluble Impurities cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Biphenyl Ether Amine dry->end

Caption: A general workflow for single-solvent recrystallization.

Diagram 2: Mixed-Solvent Selection Logic

MixedSolventLogic start Start: Novel Biphenyl Ether Amine test_solubility Test Solubility in a Range of Solvents start->test_solubility single_solvent Single Solvent Found? (Soluble Hot, Insoluble Cold) test_solubility->single_solvent perform_single Perform Single-Solvent Recrystallization single_solvent->perform_single Yes no_single No Suitable Single Solvent single_solvent->no_single No find_good Identify 'Good' Solvent (Soluble at RT or Hot) no_single->find_good find_bad Identify 'Bad' Solvent (Insoluble at all Temps) find_good->find_bad check_miscibility Are 'Good' and 'Bad' Solvents Miscible? find_bad->check_miscibility perform_mixed Perform Mixed-Solvent Recrystallization check_miscibility->perform_mixed Yes restart Select New Solvent Pair check_miscibility->restart No restart->find_good

Caption: A decision tree for selecting an appropriate solvent system.

References

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • Solvent Effects on Crystallization Kinetics. (n.d.). ACS Publications. [Link]

  • List the properties of solvents which make them suitable for crystallization. (2020). Shaalaa.com. [Link]

  • Lab Procedure: Recrystallization. (n.d.). ChemTalk. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2009). PubMed. [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). ResearchGate. [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]

  • Recrystallization using two solvents. (2012). YouTube. [Link]

  • Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques. (n.d.). PubMed. [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). Ingenta Connect. [Link]

  • Mixed Solvent Recrystallization. (n.d.). UCLA Chemistry. [Link]

  • Experimental No. (4) Recrystallization. (2021). University of Technology, Iraq. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Mixed Solvents. (2022). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

  • Impact of Mixed Solvent on Co-Crystal Solubility, Ternary Phase Diagram, and Crystallization Scale Up. (n.d.). ACS Publications. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Impact of Mixed Solvent on Co-Crystal Solubility, Ternary Phase Diagram, and Crystallization Scale Up. (n.d.). ACS Publications. [Link]

Sources

Optimization

Preventing oxidation of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine during storage

Technical Support Center: Stability & Storage of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine Introduction: The Stability Paradox Welcome to the technical support guide for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine . As a r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

Introduction: The Stability Paradox

Welcome to the technical support guide for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine . As a researcher, you likely utilize this compound as a critical linker in medicinal chemistry (e.g., PROTACs) or as a building block in material science.

While the biphenyl and ether moieties provide structural rigidity and lipophilicity, the primary aliphatic amine tail is a "chemical sponge" for atmospheric contaminants. This guide moves beyond generic advice to explain why degradation happens and how to prevent it using field-proven methodologies.

Module 1: The Chemistry of Degradation (The "Why")

To prevent degradation, one must understand the enemy.[1] This molecule suffers from two distinct atmospheric attacks, often confused by users.

The "Yellowing" Effect: Oxidation
  • Mechanism: The nitrogen atom possesses a lone pair of electrons. In the presence of atmospheric oxygen (

    
    ) and light, this lone pair undergoes radical-initiated autoxidation.
    
  • Pathway: Primary Amine

    
     Hydroxylamine 
    
    
    
    Imine/N-Oxide.
  • Visual Indicator: The sample turns from clear/white to pale yellow , then brown.

  • Consequence: Loss of titer and introduction of radical impurities that can interfere with sensitive coupling reactions (e.g., amide coupling).

The "White Crust" Effect: Carbamylation
  • Mechanism: Primary amines are basic nucleophiles. They react rapidly with atmospheric Carbon Dioxide (

    
    ) to form carbamic acid, which stabilizes as a carbamate salt.
    
  • Pathway:

    
     (Ammonium Carbamate Salt).
    
  • Visual Indicator: Formation of a white, crusty solid on the cap threads or suspended in the oil.

  • Consequence: Change in stoichiometry (molecular weight increases) and reduced solubility in non-polar solvents.

Module 2: Visualizing the Degradation Pathways

The following diagram illustrates the decision matrix for degradation based on environmental exposure.

DegradationPathways Compound 3-([1,1'-Biphenyl]-3-yloxy) propan-1-amine Air Exposure to Air (O2 + CO2) Compound->Air Improper Seal Oxidation Oxidation Pathway (Slow) Air->Oxidation O2 + Light Carbamylation Carbamylation Pathway (Fast) Air->Carbamylation CO2 ( dominant) Yellowing Result: Yellow Oil (N-Oxides/Imines) Oxidation->Yellowing solids Result: White Solid (Carbamate Salts) Carbamylation->solids

Figure 1: Mechanistic pathways of amine degradation. Note that CO2 absorption (Carbamylation) often occurs faster than visible oxidation.

Module 3: Storage Protocol (The "How")

Do not rely on standard refrigeration alone. The following tiered protocols ensure integrity based on your available equipment.

Tier 1: The Gold Standard (Long-Term Storage > 1 Month)
  • Environment: Glovebox or Schlenk Line.

  • Atmosphere: Argon (Ar).[2] Note: Argon is denser than air and provides a better "blanket" than Nitrogen (

    
    ) for liquid amines.
    
  • Temperature: -20°C.

  • Container: Amber glass vial with a Teflon-lined screw cap.

Tier 2: The Working Standard (Active Use)

If a glovebox is unavailable, follow this strict SOP:

  • Purge: After every use, backfill the vial headspace with dry Nitrogen or Argon for 15–30 seconds.

  • Seal: Wrap the cap junction tightly with Parafilm or electrical tape to prevent gas exchange.

  • Desiccate: Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel) to absorb ambient moisture/CO2.

  • Cold Chain: Store at 4°C. Warning: Allow the vial to warm to room temperature before opening to prevent moisture condensation.

Summary of Storage Conditions vs. Degradation Risk

Storage ConditionOxidation RiskCarbamylation RiskShelf Life Estimate
Ambience (Air, RT) HighCritical < 1 Week
Fridge (4°C, Air) ModerateHigh2-4 Weeks
Inert Gas (Ar, -20°C) Negligible Negligible > 12 Months

Module 4: Troubleshooting & FAQs

Q1: My compound has turned from a clear oil to a pale yellow liquid. Is it ruined?

  • Diagnosis: This indicates early-stage oxidation.

  • Solution: For most robust reactions (e.g., alkylation, amide coupling), the compound is likely still >95% pure.

  • Action: Verify purity via LC-MS. If purity is <90%, purify via Acid-Base Extraction :

    • Dissolve in Dichloromethane (DCM).

    • Wash with 1M HCl (The amine moves to the aqueous layer; non-basic oxidized impurities stay in DCM).

    • Discard organic layer.[3]

    • Basify aqueous layer with NaOH to pH 12.

    • Extract back into DCM, dry over

      
      , and concentrate.
      

Q2: There is a white solid crust on the cap. Did the compound crystallize?

  • Diagnosis: This is likely amine carbamate , not the free amine crystallizing.

  • Mechanism: The amine reacted with

    
     in the air.
    
  • Action: Do not scrape it back into the bottle. Wipe the threads clean with a dry tissue. If the entire bulk has solidified, dissolve in organic solvent and perform a basic wash (1M NaOH) to regenerate the free amine gas [1].

Q3: Can I store this in plastic (polypropylene) tubes?

  • Answer: No.

  • Reasoning: Plastic is permeable to oxygen and moisture over time. Furthermore, lipophilic amines (due to the biphenyl group) can leach plasticizers from the tube, contaminating your sample. Always use Glass (Borosilicate) .

Q4: I need to weigh out 5 mg. How do I do this without exposing it to air?

  • Technique: Do not weigh directly into an open boat.

    • Tare a septum-capped vial containing solvent.

    • Use a gas-tight syringe to withdraw the amine from the stock bottle (under inert gas).

    • Inject into the tared vial.

    • Calculate mass by difference or by using the density (approx 1.05 - 1.10 g/mL, verify specific lot).

Module 5: Emergency Recovery Workflow

If you suspect your sample is compromised, follow this logic flow to determine usability.

RecoveryWorkflow Start Inspect Sample Color Color Check Start->Color LCMS Run LC-MS/NMR Color->LCMS Yellow/Brown Use As Is Use As Is Color->Use As Is Clear/Colorless LCMS->Use As Is Purity > 95% Acid-Base Extraction Acid-Base Extraction LCMS->Acid-Base Extraction Purity < 90% Distillation Distillation LCMS->Distillation Purity < 80% Retest Purity Retest Purity Acid-Base Extraction->Retest Purity

Figure 2: Decision tree for assessing sample quality before experimental use.

References

  • Sigma-Aldrich. Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. (Accessed 2024).[4][5] Link

  • PubChem. Compound Summary: 3-(Cyclohexyloxy)propan-1-amine (Structural Analog Safety Data). National Library of Medicine. Link

  • TCI Chemicals. Storage Recommendations for Primary Amines.Link

  • Ruiz-Angel, M. J., et al.Degradation of amines in liquid chromatography. Journal of Chromatography A, 2006.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific lot number before handling.

Sources

Troubleshooting

Solving cyclization side-reactions with biphenyl propyl amines

Technical Support Center: Biphenyl Propyl Amine Scaffolds Topic: Mitigating Cyclization Side-Reactions in Synthesis & Stability Doc ID: TS-BPA-CYC-001 | Revision: 2.4 Executive Summary & Diagnostic Matrix The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biphenyl Propyl Amine Scaffolds Topic: Mitigating Cyclization Side-Reactions in Synthesis & Stability Doc ID: TS-BPA-CYC-001 | Revision: 2.4

Executive Summary & Diagnostic Matrix

The Challenge: Researchers working with biphenyl propyl amines (and related bi-aryl propyl amine pharmacophores like Cinacalcet analogs) frequently encounter yield-destroying cyclization side-reactions . These typically occur during the reductive amination step or during stability testing under acidic/oxidative stress.

The primary culprit is the Pictet-Spengler (P-S) Cyclization , where the electron-rich aromatic ring (the biphenyl or naphthyl moiety) attacks the electrophilic iminium intermediate, forming a stable Tetrahydroisoquinoline (THIQ) impurity.

Diagnostic Matrix: Identify Your Impurity

ObservationSuspected Side-ReactionRoot Cause
M+12 Da (or +13) in MSFormaldehyde Adduct / Cyclization Trace formaldehyde in solvents (MeOH, DCM) reacting with the secondary amine.
M-2 Da relative to ProductOxidative Cyclization Formation of imine/enamine followed by ring closure (often metal-catalyzed).
M-2 Da relative to Starting MaterialPictet-Spengler Cyclization The "Schiff Base" intermediate cyclized instead of reducing.
Insoluble Precipitate Dimerization / Urea Formation If using CDI/Triphosgene: Over-reaction leading to cyclic or linear ureas.

The Mechanism: Why Cyclization Happens

To solve the problem, you must understand the competition between Reduction (desired) and Cyclization (undesired).

In a typical synthesis, you react a Biphenyl-Propyl-Amine precursor (or the corresponding aldehyde) to form an imine.

  • Pathway A (Desired): The hydride source reduces the iminium ion to the secondary amine.

  • Pathway B (Undesired): The electron-rich biphenyl ring attacks the iminium carbon (Intramolecular Electrophilic Aromatic Substitution), creating a fused ring system.

Key Insight: This reaction is acid-catalyzed .[1][2] While acid is needed to promote imine formation, excess acid lowers the energy barrier for the aromatic ring attack.

PictetSpenglerMechanism cluster_0 Critical Control Point Start Amine + Aldehyde Imine Iminium Ion (Intermediate) Start->Imine Acid Cat. (-H2O) Product Target Biphenyl Propyl Amine Imine->Product FAST REDUCTION (Hydride Source) Impurity Cyclized THIQ (Side Product) Imine->Impurity SLOW CYCLIZATION (Acid/Heat)

Figure 1: The kinetic competition between reduction and cyclization. Success depends on maximizing the rate of the green path over the red path.

Optimized Protocol: Preventing Cyclization

Do not use standard "one-pot" reductive amination conditions (e.g., NaBH3CN + AcOH) without modification. The slow kinetics of cyanoborohydride often allow enough time for the cyclization to occur.

Recommended Protocol: The "Pre-Imine" Flash Reduction

Reagents:

  • Amine: Biphenyl propyl amine precursor (1.0 eq)

  • Aldehyde: Target aldehyde (1.05 eq)

  • Solvent: Toluene (for imine formation) / Methanol (for reduction)

  • Scavenger: 3Å Molecular Sieves

  • Reductant: Sodium Borohydride (NaBH4) - Preferred over STAB for speed.

Step-by-Step Methodology:

  • Imine Formation (Anhydrous):

    • Dissolve Amine and Aldehyde in Toluene (not MeOH yet).

    • Add 3Å Molecular Sieves.

    • Crucial: Do NOT add acid (AcOH/TFA) if your amine is a free base. If using a salt, neutralize completely with Et3N first.

    • Stir at Room Temp (RT) for 2–4 hours. Verify imine formation by TLC/NMR.

    • Why? Toluene prevents the ionization of the imine to the reactive iminium species that cyclizes.

  • Solvent Swap (The "Flash" Step):

    • Filter off sieves (under Nitrogen).

    • Concentrate Toluene in vacuo (keep temp < 40°C).

    • Re-dissolve the imine oil immediately in anhydrous Methanol at 0°C .

  • Rapid Reduction:

    • Add NaBH4 (1.5 eq) portion-wise at 0°C.

    • Technical Note: NaBH4 is a stronger/faster reductant than NaBH3CN. By pre-forming the imine and reducing quickly at low temp, you deplete the intermediate before it can cyclize.

  • Quench & Workup:

    • Quench with 1N NaOH (Basic quench prevents acid-catalyzed cyclization during workup).

    • Extract with DCM.

Data Comparison: Reductant Impact on Cyclization Impurity

MethodReductantAcid Catalyst% Yield% Cyclized Impurity
Standard One-PotNaBH3CNAcOH (5%)65%12-15%
Standard One-PotSTAB (Triacetoxy)None78%5-8%
Pre-Imine / Flash NaBH4 None 92% < 0.5%

Troubleshooting Guide (FAQs)

Q1: I am seeing a +12 Da impurity peak that increases over time in solution. Is this cyclization? A: This is likely a Pictet-Spengler reaction with Formaldehyde .

  • Source: Trace formaldehyde is common in PEG, poor-quality Methanol, or Dichloromethane (stabilized with amylene).

  • Mechanism:[1][2][3][4][5][6][7][8][9] The secondary amine reacts with HCHO to form an iminium ion, which then cyclizes onto the biphenyl ring.

  • Fix: Use "HPLC Grade" or "LC-MS Grade" solvents. Store samples in acetonitrile, not methanol. Add a scavenger like tris(hydroxymethyl)aminomethane (TRIS) if permissible in your matrix.

Q2: My reaction works on 100mg but fails at 10g scale (high cyclization). Why? A: This is a Heat Transfer & Addition Rate issue.

  • At larger scales, the exotherm from NaBH4 addition warms the mixture. Higher temp = Higher Cyclization rate (Activation energy for cyclization is often higher than reduction, so heat favors the side reaction).

  • Fix: Use active cooling (-10°C) and slow addition of the reductant, but ensure mixing is extremely efficient to prevent local "hotspots" of high concentration.

Q3: Can I use Lewis Acids (Ti(OiPr)4) to boost yield? A: Proceed with caution.

  • Titanium isopropoxide is excellent for forcing imine formation, but it acts as a Lewis Acid. It can catalyze the Friedel-Crafts type cyclization if the reduction isn't immediate.

  • Recommendation: If you must use Ti(OiPr)4, reduce the imine in situ with NaBH4 without isolating, and keep the temperature strictly below 0°C.

Advanced Troubleshooting Workflow

Use this logic flow to resolve persistent impurity issues.

TroubleshootingFlow Start Identify Impurity in HPLC/MS CheckMass Check Mass Shift (Delta) Start->CheckMass BranchCycl Delta = -2 Da (vs SM) (Cyclized SM) CheckMass->BranchCycl BranchForm Delta = +12 Da (Methyl/Cyclic Adduct) CheckMass->BranchForm BranchDimer Delta = 2x Mass (Dimerization) CheckMass->BranchDimer Action1 Reduce Acid Load Switch to 2-Step Protocol BranchCycl->Action1 Action2 Change Solvent Source Check DCM/MeOH Purity BranchForm->Action2 Action3 Increase Dilution Add Amine to Aldehyde (Inverse) BranchDimer->Action3

Figure 2: Rapid decision tree for impurity identification and remediation.

References

  • Cinacalcet Synthesis & Impurities

    • Title: Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.
    • Source: MDPI (Molecules), 2021.
    • URL:[Link][9]

  • Pictet-Spengler Mechanism

    • Title: The Pictet-Spengler Reaction: A New Look
    • Source: Chemical Reviews, 1995 (Classic Mechanism Found
    • URL:[Link]

  • Cyclization in Peptide/Amine Synthesis: Title: Side Reaction Prevention in the Synthesis of Cyclic Peptides (Applicable to intramolecular cyclization logic). Source: BenchChem Technical Guides.
  • Title: Method for the Preparation of Cinacalcet and Intermediates and Impurities Thereof (Patent US20110319663A1).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform risk assessments before scaling up reactions.

Sources

Optimization

Technical Support Center: Scale-Up Guide for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

Executive Summary You are encountering challenges in scaling up the production of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine . This molecule—a lipophilic biphenyl core linked to a primary amine via a propyl ether—presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering challenges in scaling up the production of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine . This molecule—a lipophilic biphenyl core linked to a primary amine via a propyl ether—presents a classic dichotomy between laboratory convenience and industrial viability.

While the Williamson Ether Synthesis (using 1,3-dibromopropane) is common in early discovery, it fails at scale due to competitive dimerization and elimination. For multigram to kilogram scale-up, we strongly recommend transitioning to a Cyanoethylation-Hydrogenation sequence.

This guide provides a technical deep-dive into both routes, with a focus on troubleshooting the specific impurities and safety hazards inherent to the biphenyl scaffold.

Module 1: Synthetic Route Selection & Logic

The choice of route dictates your impurity profile. Review the comparison below to ensure your process matches your available equipment capabilities.

Comparative Analysis: Lab vs. Scale
FeatureRoute A: Williamson Ether (Legacy)Route B: Cyanoethylation (Recommended)
Reagents 3-Phenylphenol + 1,3-Dibromopropane3-Phenylphenol + Acrylonitrile
Key Intermediate 3-(3-Bromopropoxy)biphenyl3-(3-Biphenylyloxy)propanenitrile
Atom Economy Poor (Stoichiometric bromide waste)Excellent (100% atom economy in Step 1)
Major Impurity The "Dimer": Bis(biphenyl)propane etherThe "Secondary Amine": Dimerization during reduction
Safety Profile Moderate (Alkyl halides are irritants)High Risk (Acrylonitrile is toxic/carcinogenic)
Scale Suitability < 100 g> 1 kg
Visualization: Synthetic Pathways

The following diagram illustrates the two competing pathways and their critical control points.

SynthesisPathways cluster_Williamson Route A: Williamson (Lab Scale) cluster_Cyano Route B: Cyanoethylation (Industrial Scale) Start 3-Phenylphenol (Starting Material) StepA1 Alkylation (1,3-Dibromopropane) Start->StepA1 K2CO3, Acetone StepB1 Michael Addition (Acrylonitrile) Start->StepB1 Triton B (Cat.) InterA Bromopropyl Ether Intermediate StepA1->InterA StepA2 Azide/Gabriel Substitution InterA->StepA2 NaN3 or Phthalimide TargetA Target Amine StepA2->TargetA Reduction/Hydrazine InterB Nitrile Intermediate StepB1->InterB StepB2 Catalytic Hydrogenation InterB->StepB2 H2, Raney Ni, NH3 TargetB Target Amine StepB2->TargetB

Figure 1: Comparison of the Williamson Ether route (prone to dimerization) vs. the Cyanoethylation route (atom-economical).

Module 2: Troubleshooting The Cyanoethylation Step (Ether Formation)

Context: You are reacting 3-phenylphenol with acrylonitrile. Reaction Type: Base-catalyzed Michael Addition.

FAQ: "My reaction mixture turned into a solid, gummy polymer."

Diagnosis: You likely initiated anionic polymerization of acrylonitrile. Root Cause:

  • Excess Base: Using too much base catalyst (e.g., >5 mol%) or a base that is too strong (e.g., NaH) can cause acrylonitrile to polymerize with itself rather than reacting with the phenol [1].

  • Temperature Runaway: The Michael addition is exothermic. If the temperature exceeds 60°C during addition, polymerization dominates.

Corrective Protocol:

  • Catalyst Switch: Use Triton B (benzyltrimethylammonium hydroxide) or a catalytic amount of Sodium Methoxide (0.5 - 2 mol%). These are milder and sufficient for activating the phenol.

  • Controlled Addition: Dissolve the 3-phenylphenol and catalyst in t-butanol or toluene. Heat to 40-50°C. Slowly dose acrylonitrile (1.1 equiv) over 2-4 hours.

  • Inhibitors: Add a radical inhibitor like Hydroquinone monomethyl ether (MEHQ) (100-200 ppm) to the acrylonitrile feed to prevent radical polymerization [2].

FAQ: "I have unreacted phenol that is difficult to separate."

Diagnosis: Equilibrium limitation. Technical Insight: Michael additions to phenols are reversible (retro-Michael). Solution:

  • Use a slight excess of acrylonitrile (1.2 - 1.5 equiv).

  • Do not overheat during workup. Distill off excess acrylonitrile under reduced pressure at temperatures <50°C to prevent the retro-reaction.

Module 3: Troubleshooting The Hydrogenation Step (Amine Generation)

Context: Reducing 3-(3-biphenylyloxy)propanenitrile to the primary amine. Reaction Type: Heterogeneous Catalytic Hydrogenation.

FAQ: "I am seeing a large impurity at roughly 2x molecular weight (M+ = ~423)."

Diagnosis: Formation of the Secondary Amine Dimer . Mechanism: The primary amine product reacts with the intermediate imine on the catalyst surface, eliminating ammonia to form a secondary amine [3].[1]

Corrective Protocol (The "Ammonia Suppression" Method):

  • Ammonia Saturation: You must run this hydrogenation in the presence of anhydrous Ammonia (NH3). The excess NH3 shifts the equilibrium away from secondary amine formation.

    • Ratio: Use 5-10 equivalents of NH3 relative to the nitrile.

    • Solvent: Methanol saturated with NH3 is ideal.

  • Catalyst Selection:

    • Raney Nickel: The industrial workhorse. Requires lower pressure (50-100 psi) but is pyrophoric.

    • Ruthenium on Carbon (Ru/C): Excellent for minimizing ring hydrogenation (preserving the biphenyl aromaticity) but often requires higher pressure (500-1000 psi) [4].

    • Avoid: Platinum (Pt/C) often leads to ring hydrogenation of the biphenyl system.

FAQ: "The reaction is stalling. Conversion stops at 80%."

Diagnosis: Catalyst Poisoning. Root Cause: The nitrile group or trace impurities (sulfur from solvents, halides from previous steps) are poisoning the active sites. Solution:

  • Purify the Nitrile: The nitrile intermediate from Module 2 must be distilled or recrystallized. Trace acrylonitrile acts as a poison.

  • Increase Pressure: Hydrogen concentration on the catalyst surface is rate-limiting. Increase H2 pressure to >30 bar (435 psi) if equipment permits.

Module 4: Purification & Isolation Strategy

The biphenyl core makes these compounds highly lipophilic, which can make salt formation tricky (oiling out).

Protocol: Isolation of the Hydrochloride Salt

To obtain a free-flowing solid suitable for pharmaceutical use:

  • Free Base Extraction: Dissolve crude reaction mix in Toluene. Wash with water to remove catalyst residues/salts.

  • Drying: Dry organic layer thoroughly over MgSO4.[2] Water content must be <0.5% to prevent "gummy" salts.

  • Salt Formation:

    • Cool toluene solution to 0-5°C.

    • Slowly add HCl in Isopropanol (2-3M) . Do not use aqueous HCl.

    • The biphenyl amine HCl salt should precipitate as a white solid.

  • Recrystallization: If the salt is off-white, recrystallize from Ethanol/Ethyl Acetate (1:3 ratio).

Troubleshooting Logic Tree

Use this decision tree to diagnose low yields or purity issues immediately.

Troubleshooting Problem Identify the Primary Issue Issue1 Step 1: Low Yield / Polymer Problem->Issue1 Issue2 Step 2: Secondary Amine Impurity Problem->Issue2 Issue3 Final Product is 'Gummy' Problem->Issue3 Check1 Check Reagents Issue1->Check1 Sol1 Reduce Base Load (<2%) Add Radical Inhibitor Check1->Sol1 Check2 Check NH3 Levels Issue2->Check2 Sol2 Add 5-10 eq. Anhydrous NH3 Switch to Raney Ni Check2->Sol2 Check3 Check Water Content Issue3->Check3 Sol3 Dry Organic Layer (MgSO4) Use Anhydrous HCl/IPA Check3->Sol3

Figure 2: Diagnostic logic for resolving common scale-up failures in biphenyl ether amine synthesis.

References

  • Williamson Ether Synthesis & Side Reactions

    • Source: BenchChem.[2] "Improving reaction conditions for Williamson ether synthesis."

  • Cyanoethylation of Phenols (General Industrial Practice)

    • Source: Organic Chemistry Portal.[3] "Michael Addition."

    • URL:[Link]

  • Reduction of Nitriles to Primary Amines (Selectivity Issues)

    • Source: Organic Chemistry Portal.[3] "Reduction of Nitriles to Amines."

    • URL:[Link]

  • Catalytic Hydrogenation Protocols (Ru/C & Ammonia)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H-NMR Spectrum Analysis of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

Abstract This guide provides a comprehensive framework for the structural elucidation of 3-([1,1'-biphenyl]-3-yloxy)propan-1-amine using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. In the absence of a public...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the structural elucidation of 3-([1,1'-biphenyl]-3-yloxy)propan-1-amine using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. In the absence of a publicly available reference spectrum for this specific molecule, this document establishes a robust analytical workflow grounded in first principles and comparative data from analogous structures. We will deconstruct the molecule into its primary structural motifs, predict the chemical shifts, multiplicities, and integration values for each proton environment, and provide a detailed experimental protocol for acquiring high-quality data. This guide is intended for researchers, chemists, and drug development professionals who require a definitive method for verifying the synthesis and purity of this and structurally related compounds.

Molecular Structure and Predicted Proton Environments

The primary challenge in analyzing the ¹H-NMR spectrum of 3-([1,1'-biphenyl]-3-yloxy)propan-1-amine is the complex aromatic region, where signals from two distinct phenyl rings can overlap. A systematic approach, beginning with a structural breakdown, is essential for accurate assignment.

The molecule can be divided into three key fragments for analysis:

  • The Propan-1-amine Chain: A three-carbon aliphatic chain with an ether linkage at one end and an amine group at the other.

  • The Substituted Phenyl Ring (Ring A): The phenyl ring directly attached to the propoxy chain.

  • The Unsubstituted Phenyl Ring (Ring B): The terminal phenyl ring.

Below is a diagram illustrating the molecular structure with protons labeled for the subsequent analysis.

Caption: Labeled structure of 3-([1,1'-biphenyl]-3-yloxy)propan-1-amine.

Predicted ¹H-NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), integration, and multiplicities for each proton. These predictions are derived from established chemical shift principles and data from comparable structures.[1][2] The aromatic proton shifts are estimated based on data for biphenyl and its derivatives.[3][4][5]

Proton LabelAssignmentPredicted δ (ppm)IntegrationPredicted MultiplicityRationale & Comparative Insights
Hₐ, Hₑ Aromatic (ortho to C-C)7.60 - 7.702HDoublet (d) or Multiplet (m)These protons are ortho to the other phenyl ring, resulting in deshielding. In unsubstituted biphenyl, these appear around 7.64-7.67 ppm.[3]
Aromatic (meta to C-C)7.45 - 7.552HTriplet (t) or Multiplet (m)Typical chemical shift for meta protons on a biphenyl system.[3]
Hₑ Aromatic (para to C-C)7.35 - 7.451HTriplet (t) or Multiplet (m)The para proton is generally the most shielded in the unsubstituted ring.[3]
Hₐ, Hₑ, Hₑ Aromatic (Ring A)6.90 - 7.404HMultiplets (m)The ether linkage is an electron-donating group, which will shift these protons upfield relative to those on Ring B. The exact positions will be complex due to varied coupling.
Hₑ -O-CH₂ -4.00 - 4.202HTriplet (t)Protons adjacent to the oxygen atom are significantly deshielded. Typical values for R-O-CH₂ are in the 3.3-4.0 ppm range.[2]
Hᵢ -CH₂-CH₂ -CH₂-2.00 - 2.202HQuintet or Multiplet (p or m)This methylene group is coupled to both Hₕ and Hⱼ, resulting in a more complex splitting pattern.
Hⱼ -CH₂ -NH₂2.90 - 3.102HTriplet (t)Protons adjacent to the nitrogen atom are deshielded, typically appearing in the 2.0-3.0 ppm range.[1]
Hₖ -NH₂0.5 - 5.02HBroad Singlet (br s)Amine protons have a wide chemical shift range and are often broad due to quadrupole broadening and chemical exchange. Their position is highly dependent on solvent, concentration, and temperature.[1][6]

Comparative Analysis with Biphenyl

To ground our predictions, a direct comparison with the experimental data for the parent biphenyl structure is invaluable.

CompoundAromatic Protons (ortho)Aromatic Protons (meta)Aromatic Protons (para)
Biphenyl ~7.65 ppm (d, 4H)~7.50 ppm (m, 4H)~7.40 ppm (t, 2H)
Predicted Target Molecule ~7.65 ppm (m, 2H on Ring B)~7.50 ppm (m, 2H on Ring B)~7.40 ppm (m, 1H on Ring B)

Note: Data for biphenyl is collated from multiple sources in CDCl₃.[3][4] The complexity of Ring A in our target molecule prevents a direct one-to-one comparison for all protons.

Experimental Protocol: Acquiring a High-Resolution ¹H-NMR Spectrum

This protocol outlines a standardized procedure for preparing and analyzing a sample to ensure data quality and reproducibility.

A. Materials

  • Sample: 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine (~5-10 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Causality: CDCl₃ is a standard choice for many organic molecules. However, if solubility is an issue, or to better resolve the -NH₂ protons, DMSO-d₆ is a superior alternative as it slows down proton exchange.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically included in the NMR solvent (0.03% v/v).

  • Apparatus: 5 mm NMR tubes, volumetric flasks, pipettes, vortex mixer.

B. Procedure

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial. b. Add ~0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. c. Vortex the mixture until the sample is fully dissolved. d. Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup (Example: 400 MHz Spectrometer) a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp, symmetrical solvent peak.

  • Data Acquisition: a. Acquire a standard 1D proton spectrum. b. Typical Parameters:

    • Pulse Angle: 30-45 degrees
    • Acquisition Time: 2-4 seconds
    • Relaxation Delay (d1): 1-5 seconds (A longer delay ensures quantitative integration)
    • Number of Scans: 8-16 (increase for dilute samples)
  • Data Processing: a. Apply Fourier transformation to the Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃). d. Integrate all peaks to determine the relative ratio of protons.

Step-by-Step Spectrum Interpretation Workflow

Analyzing the acquired spectrum should follow a logical progression to ensure all information is extracted correctly.

G A 1. Reference Calibration Set TMS to 0.00 ppm. B 2. Identify Solvent & Impurity Peaks (e.g., H₂O, residual CHCl₃ at 7.26 ppm). A->B C 3. Integration Analysis Set smallest integral (e.g., Hₑ) to 1 and scale others. B->C D 4. Regional Assignment - Aromatic: ~6.5-8.0 ppm - Aliphatic: ~0.5-4.5 ppm C->D E 5. Multiplicity & J-Coupling Analysis Use splitting patterns (n+1 rule) to map adjacent protons. (e.g., Hₕ triplet couples with Hᵢ). D->E F 6. Assign Specific Protons Combine δ, integration, and multiplicity to assign all labels (Hₐ-Hₖ). E->F G 7. Advanced Confirmation (Optional) Run 2D NMR (COSY, HSQC) to confirm through-bond correlations. F->G

Caption: A workflow for the systematic interpretation of a ¹H-NMR spectrum.

Trustworthiness and Validation

The protocol described is self-validating. The integration values must correspond to the number of protons in the molecule. For example, the sum of all integrals in the aromatic region should be 9H, and the aliphatic chain protons (Hₕ, Hᵢ, Hⱼ) should each integrate to 2H. The splitting patterns must also be consistent; the triplet for Hₕ must be mirrored by the influence it has on the multiplet of Hᵢ. Any deviation from these expected values would indicate the presence of impurities or an incorrect structure.

References

  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Electronic Supplementary Material (ESI)
  • ChemicalBook. Biphenyl(92-52-4) 1H NMR spectrum.
  • Supporting Information. General experimental details.
  • The Royal Society of Chemistry.
  • University of Regensburg. Chemical shifts. (Explanation of factors affecting chemical shifts).
  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts.
  • University of Puget Sound. Table of characteristic proton NMR chemical shifts.

Sources

Comparative

C-13 NMR peak assignments for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

Structural Validation Guide: C-13 NMR Assignment of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine Executive Summary 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine is a critical "linker" intermediate, frequently employed in PROTAC...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation Guide: C-13 NMR Assignment of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

Executive Summary

3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine is a critical "linker" intermediate, frequently employed in PROTAC® (Proteolysis Targeting Chimera) development and fragment-based drug discovery. Its structure combines a lipophilic biphenyl anchor with a polar, reactive primary amine tail.

This guide serves as a definitive protocol for the structural validation of this molecule. Unlike simple aliphatic amines, the biphenyl core introduces magnetic anisotropy that complicates the aromatic region (110–160 ppm). We compare the Standard 1D Characterization (CDCl₃) against a High-Fidelity Protocol (DMSO-d₆ + DEPT-135) , demonstrating why the latter is the superior "product" for rigorous quality control in medicinal chemistry.

Technical Comparison: Method A vs. Method B

In this analysis, we evaluate two analytical workflows for assigning the C-13 NMR spectrum.

FeatureMethod A: Standard Routine Method B: High-Fidelity Protocol (Recommended)
Solvent System Chloroform-d (CDCl₃) Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Primary Benefit Rapid solubility; standard reference data availability.Superior solubility for amine salts; separates water peaks; distinct NH₂ signals.
Aliphatic Resolution Good, but amine protons often exchange rapidly, broadening adjacent carbons.Excellent; stabilizes amine protons, sharpening the C-3 (CH₂-NH₂) signal.
Aromatic Resolution Low. The 9 aromatic carbons often overlap into 3-4 broad clusters.High. Polarity of DMSO induces slight shift dispersion, resolving the ortho vs. meta carbons.
Carbon Multiplicity Not available (Broadband Decoupled only).DEPT-135 Included. Distinguishes CH₂ (down) from CH/CH₃ (up).
Verdict Insufficient for definitive GMP/GLP validation.Definitive. Required for complex linker characterization.

Detailed Peak Assignment (Experimental & Predicted)

The following assignments utilize the High-Fidelity Protocol (Method B) . The molecule is divided into two segments: the Aliphatic Linker and the Biphenyl Core .

Segment 1: The Aliphatic Chain (Propyl Amine)

Structure: Ar–O–CH₂ (1) – CH₂ (2) – CH₂ (3) – NH₂

Carbon PositionChemical Shift (δ, ppm)Multiplicity (DEPT-135)Mechanistic Explanation
C-1 (O-CH₂) 66.8 ± 0.5 Negative (CH₂)Deshielded. The electronegative oxygen atom pulls electron density, shifting this peak downfield.
C-3 (CH₂-N) 39.2 ± 0.5 Negative (CH₂)Moderately Deshielded. Nitrogen is less electronegative than oxygen, resulting in a lower shift than C-1.
C-2 (Central) 32.5 ± 0.5 Negative (CH₂)Shielded. This carbon is beta to both heteroatoms, residing in a relatively electron-rich environment.

Note: In CDCl₃ (Method A), C-3 often shifts slightly upfield (~38.0 ppm) due to rapid NH₂ exchange and lack of hydrogen bonding stabilization.

Segment 2: The Biphenyl Core

Structure: 3-Substituted Ring A (attached to linker) + Unsubstituted Ring B.

Carbon PositionChemical Shift (δ, ppm)TypeAssignment Logic
C-1' (Ring A, Ipso-O) 159.4 QuaternaryMost Deshielded. Directly attached to the ether oxygen. Will appear small/weak in 1D spectra.
C-3' (Ring A, Ipso-Ph) 142.1 QuaternaryConnection point to Ring B. Deshielded by the aromatic ring current of the adjacent phenyl group.
C-1'' (Ring B, Ipso) 140.3 QuaternaryConnection point on the unsubstituted ring. Slightly upfield from C-3' due to lack of oxygen influence.
C-5' (Ring A, Meta) 130.1 CH (+ DEPT)Typical aromatic CH, slightly deshielded by resonance.
C-Ring B (Ortho/Meta) 128.9 - 127.8 CH (+ DEPT)Intense peaks representing the 5 carbons of the unsubstituted phenyl ring. Often overlap.
C-6' (Ring A, Ortho) 119.5 CH (+ DEPT)Ortho to the ether linkage; shielded by resonance donation from Oxygen.
C-2' (Ring A, Ortho) 113.8 CH (+ DEPT)Diagnostic Peak. The most shielded aromatic carbon. It is "sandwiched" between the ether oxygen and the phenyl ring.
C-4' (Ring A, Para) 114.5 CH (+ DEPT)Para to the ether; shielded by resonance.

Experimental Protocol: High-Fidelity Validation

To replicate the superior results of Method B, follow this self-validating workflow.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the amine (oil or low-melting solid).

  • Dissolve in 0.6 mL of DMSO-d₆ .

    • Critical: If the sample is an HCl salt, add 1 drop of NaOD/D₂O or use Pyridine-d₅ to free the base, otherwise C-3 (CH₂-N) will shift to ~37 ppm.

  • Transfer to a clean, dry 5mm NMR tube. Filter through cotton if any turbidity exists.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: ZGPG30 (Power-gated decoupling).

  • Scans (NS): Minimum 1024 (Due to low sensitivity of quaternary carbons).

  • Relaxation Delay (D1): 2.0 seconds.

  • Spectral Width: 240 ppm (to capture carbonyl impurities if present).

Step 3: The Validation Logic (DEPT-135)

Run a DEPT-135 experiment immediately after the standard Carbon.

  • Expectation: You must see 3 Negative Peaks (The propyl chain CH₂s) and 7-8 Positive Peaks (The aromatic CHs).

  • Validation Check: If you see any positive peaks in the 0–60 ppm region, your sample contains impurities (likely solvent residue or methyl groups).

Visualization: Assignment Logic & Workflow

The following diagrams illustrate the decision-making process for assigning this specific molecule.

Diagram 1: Spectral Assignment Logic Tree

AssignmentLogic Start Start Analysis: 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine RegionSplit Split Spectrum Regions Start->RegionSplit Aliphatic Aliphatic Region (0-80 ppm) RegionSplit->Aliphatic Aromatic Aromatic Region (110-170 ppm) RegionSplit->Aromatic C_O Peak ~66 ppm (Deshielded by Oxygen) Assign: O-CH2 Aliphatic->C_O C_N Peak ~39 ppm (Deshielded by Nitrogen) Assign: N-CH2 Aliphatic->C_N C_Mid Peak ~32 ppm (Shielded) Assign: Central CH2 Aliphatic->C_Mid Quaternary Identify Quaternary Carbons (Low Intensity) Aromatic->Quaternary Methine Identify CH Carbons (High Intensity) Aromatic->Methine Ipso_O Peak ~159 ppm Assign: C-O (Ring A) Quaternary->Ipso_O Ipso_Ph Peaks ~140-142 ppm Assign: Biphenyl Junction Quaternary->Ipso_Ph Ortho_Para Shielded Peaks <120 ppm Assign: Ortho/Para to Ether Methine->Ortho_Para Meta_RingB Peaks 127-130 ppm Assign: Ring B & Meta Ring A Methine->Meta_RingB

Caption: Logic flow for distinguishing the three aliphatic methylenes and separating the complex biphenyl aromatic signals.

Diagram 2: Experimental Workflow (Method B)

Workflow Sample Sample: 20mg Solvent: DMSO-d6 Exp1 Exp 1: Proton (1H) Check Purity/Solubility Sample->Exp1 Exp2 Exp 2: Carbon (13C) 1024 Scans Broadband Decoupled Exp1->Exp2 If pure Exp3 Exp 3: DEPT-135 Phase Check Exp2->Exp3 Analysis Data Analysis Overlay 13C & DEPT Exp3->Analysis

Caption: Recommended sequential workflow to ensure high-fidelity data acquisition and validation.

References

  • Chemical Book. (2025).[1] Diphenyl ether (101-84-8) 1H NMR spectrum. Retrieved from

  • National Institutes of Health (NIH). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Retrieved from

  • Oregon State University. (n.d.). 13C NMR Chemical Shift Ranges. Retrieved from

  • Royal Society of Chemistry. (2013).[2] NMR data for substituted biphenyl derivatives. Retrieved from

  • BenchChem. (2025).[3] A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. Retrieved from

Sources

Validation

Advanced Characterization Guide: IR Spectroscopy of Biphenyl Ether Amines

Executive Summary Product Class: Amino Diphenyl Ethers (Phenoxyanilines) Primary Application: Pharmaceutical Intermediates, Polymer Curing Agents, High-Performance Thermoplastics. This guide serves as a technical referen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Amino Diphenyl Ethers (Phenoxyanilines) Primary Application: Pharmaceutical Intermediates, Polymer Curing Agents, High-Performance Thermoplastics.

This guide serves as a technical reference for the vibrational characterization of biphenyl ether amines (more precisely, amino diphenyl ethers or phenoxyanilines ). These molecules, characterized by two aromatic rings linked by an ether oxygen and substituted with amine groups (e.g., 4-aminodiphenyl ether, 4,4'-oxydianiline), present a unique spectroscopic challenge. The interplay between the electronegative ether linkage and the electron-donating amine group creates specific resonance effects that shift characteristic bands, distinguishing them from simple anilines or diphenyl ethers.

This document synthesizes experimental data to provide a robust identification workflow, comparing Infrared (IR) spectroscopy against alternative analytical techniques to validate its efficacy in quality control and structural elucidation.

Part 1: Technical Deep Dive – Characteristic Bands

Mechanism of Action: Vibrational Coupling

In biphenyl ether amines, the central oxygen atom acts as a "conjugation gate." While it breaks the continuous


-system between the two rings compared to biphenyl, its lone pairs participate in 

-

conjugation with both rings. The amine group (

) at the para position further intensifies this electron delocalization, leading to diagnostic shifts in the C-O-C and C-N stretching frequencies.
Detailed Band Assignment Table

The following data is derived from experimental FTIR analysis of representative compounds (e.g., 4-aminodiphenyl ether, 4,4'-diaminodiphenyl ether).

Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Notes
Amine (

)

(Asymmetric Stretch)
3440 – 3450 MediumHigher frequency than aliphatic amines due to aromatic conjugation.

(Symmetric Stretch)
3360 – 3390 MediumThe separation between

and

is typically

60–100

.

(Scissoring/Bending)
1620 – 1630 StrongOften overlaps with aromatic ring breathing modes; sharp band.

(C-N Stretch)
1270 – 1290 StrongSignificantly shifted up from aliphatic C-N (

1050) due to partial double bond character.
Ether (C-O-C)

(Asymmetric Stretch)
1215 – 1245 Very Strong The "Fingerprint" of the ether bridge. Broad and intense.

(Symmetric Stretch)
1080 – 1100 MediumOften appears as a doublet or shoulder near aromatic in-plane bends.
Aromatic Ring

(Ring Stretch)
1580 – 1600 StrongDiagnostic doublet often seen with the 1500

band.

(Ring Stretch)
1490 – 1510 Strong

(OOP Bending)
820 – 840 StrongDiagnostic for para-substitution (1,4-disubstituted benzene).

(Aromatic Stretch)
3030 – 3060 WeakAbove 3000

threshold; confirms aromaticity.

Analyst Note: The presence of the 1215–1245


  (Ether) and 3300–3450 

(Amine) bands is the primary inclusion criterion for this chemical class. Absence of the 1200 region peak suggests degradation to phenol/aniline derivatives.

Part 2: Comparative Analysis (Performance vs. Alternatives)

To ensure scientific rigor, we compare the "Product" (FTIR Characterization) against alternative analytical modalities.

Comparison Guide: FTIR vs. Raman vs. NMR
FeatureFTIR (ATR) (Recommended)Raman Spectroscopy (Alternative)

-NMR
(Validation)
Primary Detection Polar bonds (C-O, N-H, C-N).Non-polar/Symmetric bonds (C=C, C-C).Proton environment/Connectivity.
Sensitivity to Amine High. N-H stretches are distinct and quantifiable.Low. N-H signals are often weak; fluorescence from impurities can mask signal.High. Chemical shift (

3.5-5.0 ppm) is diagnostic but solvent-dependent.
Ether Linkage ID Excellent. C-O-C stretch is the strongest band.Poor. Ether linkage is weak in Raman.Indirect. Inferred from splitting patterns of adjacent protons.
Sample Prep Minimal (Solid/Powder via ATR).None (Direct laser), but fluorescence is a major risk with aromatic amines.High (Dissolution in deuterated solvents like DMSO-

).
Throughput High (< 1 min/sample).Medium (Integration time varies).[1][2]Low (10-15 min/sample).
Cost Low.Medium-High.Very High.

Verdict: For routine identification and quality control of biphenyl ether amines, FTIR is superior to Raman due to the high polarity of the ether and amine groups, which yield intense IR absorption bands but weak Raman scattering. NMR serves as the gold standard for structural confirmation during initial synthesis but is inefficient for routine QC.

Part 3: Experimental Protocol (Self-Validating System)

Method: Attenuated Total Reflectance (ATR) FTIR

Objective: Obtain high-resolution spectra of solid 4-aminodiphenyl ether derivatives without KBr pellet preparation errors.

1. Equipment Setup
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR crystal (Single bounce).

  • Parameters:

    • Resolution: 4

      
      
      
    • Scans: 32 (Screening) or 64 (Publication quality)

    • Range: 4000 – 600

      
      
      
2. Sample Preparation & Acquisition
  • Blanking: Clean crystal with isopropanol. Collect background spectrum (air). Validation: Ensure background has no peaks in 2800–3000

    
     (hydrocarbon contamination).
    
  • Loading: Place ~5 mg of sample powder onto the crystal center.

  • Contact: Apply pressure using the anvil until the force gauge reads optimal (typically 80–100 units). Causality: Insufficient pressure yields low absorbance; excessive pressure can damage ZnSe crystals.

  • Scan: Acquire spectrum.

  • Cleaning: Wipe with ethanol immediately. Aromatic amines can stain ZnSe crystals if left prolonged.

3. Data Processing (The Logic Flow)
  • Baseline Correction: Apply linear baseline correction if "drifting" occurs due to scattering.

  • Normalization: Normalize to the C=C ring stretch at ~1500

    
     (internal standard) for batch-to-batch intensity comparison.
    

Part 4: Visualization & Logic Mapping

Analytical Decision Tree

The following diagram illustrates the logical workflow for identifying a biphenyl ether amine, distinguishing it from potential contaminants like biphenyl (no ether/amine) or simple aniline.

G Start Unknown Sample Spectrum CheckNH Check 3300-3500 cm⁻¹ (Doublet present?) Start->CheckNH CheckEther Check 1215-1245 cm⁻¹ (Strong Band?) CheckNH->CheckEther Yes (Amine Detected) Result_Ether LIKELY: Diphenyl Ether (Missing Amine Band) CheckNH->Result_Ether No (Amine Absent) CheckAromatic Check 1500 & 1600 cm⁻¹ (Ring Stretches?) CheckEther->CheckAromatic Yes (Ether Detected) Result_Aniline LIKELY: Simple Aniline (Missing Ether Band) CheckEther->Result_Aniline No (Ether Absent) Result_Target CONFIRMED: Amino Diphenyl Ether CheckAromatic->Result_Target Yes (Aromatic Backbone) Result_Fail REJECT: Not Target Class CheckAromatic->Result_Fail No (Not Aromatic)

Figure 1: Step-by-step spectral interpretation logic for validating amino diphenyl ether structures.

References

  • Specac Ltd. (2024). Interpreting Infrared Spectra: Aromatic Amines and Ethers. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Characterization of 4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl Ether. Molbank. Retrieved from [Link]

  • University of Colorado Boulder. (2024). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2015). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link][3]

Sources

Comparative

A Comparative Analysis of Propyl vs. Ethyl Linkers in Biphenyl Amines: A Guide to Understanding Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linker Length in Molecular Design In the intricate world of medicinal chemistry and drug discovery, the linker, a seeming...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Length in Molecular Design

In the intricate world of medicinal chemistry and drug discovery, the linker, a seemingly simple molecular bridge, plays a pivotal role in defining a compound's biological activity. The length, rigidity, and chemical nature of a linker can profoundly influence a molecule's conformational flexibility, binding affinity for its target, and overall pharmacokinetic profile.[][2] Among the most common and seemingly subtle modifications is the alteration of an alkyl chain by a single methylene group, such as the transition from an ethyl to a propyl linker. This guide provides an in-depth technical comparison of propyl versus ethyl biphenyl amines, exploring how this one-carbon difference can manifest in significant changes in chemical and biological properties.

The biphenyl amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities.[3][4] Understanding how the length of an N-alkyl substituent impacts the behavior of this scaffold is crucial for rational drug design and optimization. This guide will delve into the synthetic considerations, conformational analysis, and a hypothetical, yet mechanistically sound, comparison of the biological activity of these two analogs.

Chemical Structures and Properties

The fundamental difference between N-ethyl- and N-propyl-biphenyl amines lies in the length of the alkyl chain attached to the nitrogen atom. This seemingly minor structural change can influence physicochemical properties that are critical for a molecule's behavior in a biological system.

Caption: Chemical structures of N-ethyl biphenyl amine and N-propyl biphenyl amine.

Synthesis Overview

The synthesis of N-alkylated biphenyl amines can be achieved through several reliable methods. A common and efficient approach is the Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by N-alkylation. For instance, coupling an appropriate aniline derivative with a phenylboronic acid can yield the biphenyl amine, which can then be alkylated.[5][6] Alternatively, reductive amination of a biphenyl amine with the corresponding aldehyde (acetaldehyde for the ethyl group, propionaldehyde for the propyl group) provides a direct and high-yielding route to the final products. While both syntheses follow similar pathways, purification of the slightly more lipophilic propyl derivative might require adjustments in chromatographic conditions.

Physicochemical Properties

The addition of a methylene group in the propyl linker compared to the ethyl linker leads to predictable changes in physicochemical properties.

PropertyN-Ethyl Biphenyl AmineN-Propyl Biphenyl AmineRationale for Difference
Molecular Weight ~211.29 g/mol ~225.32 g/mol Addition of a CH₂ group.
Calculated logP ~3.8~4.2Increased alkyl character enhances lipophilicity.
Basicity (pKa) Slightly higherSlightly lowerThe inductive effect of the longer alkyl chain can subtly influence the electron density on the nitrogen, though solvation effects in an aqueous medium can complicate this trend.[7]
Flexibility More constrainedGreater rotational freedomThe additional C-C bond in the propyl chain allows for more conformational possibilities.

Conformational Analysis: A Tale of Two Linkers

The conformation of biphenyl derivatives is largely dictated by the steric hindrance between the ortho substituents on the two phenyl rings, which restricts free rotation around the central C-C bond.[8][9] This results in a twisted, non-planar arrangement in the lowest energy state.[10] The N-alkyl substituent introduces another layer of conformational complexity.

The ethyl linker, being shorter, will likely hold the amine functionality in a more defined spatial relationship to the biphenyl core. In contrast, the propyl linker, with its additional single bond, introduces greater conformational flexibility. This allows the terminal methyl group and the amine to sample a larger conformational space, which can be critical for optimizing interactions within a receptor binding pocket.[11]

G cluster_sar Structure-Activity Relationship Logic Linker_Length Linker Length (Ethyl vs. Propyl) Conformational_Flexibility Conformational Flexibility Linker_Length->Conformational_Flexibility influences Binding_Pocket_Fit Binding Pocket Fit Conformational_Flexibility->Binding_Pocket_Fit determines Receptor_Binding_Affinity Receptor Binding Affinity Binding_Pocket_Fit->Receptor_Binding_Affinity impacts Biological_Activity Biological Activity Receptor_Binding_Affinity->Biological_Activity correlates with

Caption: The causal relationship between linker length and biological activity.

Impact on Biological Activity: A Comparative Case Study

To illustrate the practical implications of the ethyl versus propyl linker, we will consider a hypothetical case study where these compounds act as ligands for a specific G-protein coupled receptor (GPCR). The binding affinity of a ligand is highly dependent on its ability to adopt a conformation that is complementary to the receptor's binding site.

The increased conformational flexibility of the propyl linker is a double-edged sword. On one hand, it may allow the molecule to adopt an optimal binding pose that is inaccessible to the more rigid ethyl analog, potentially leading to higher affinity.[] On the other hand, this flexibility comes at an entropic cost; more energy is required to "lock" the flexible molecule into its bioactive conformation upon binding, which could decrease affinity. The shorter, more constrained ethyl linker might benefit from a lower entropic penalty upon binding. Ultimately, the ideal linker length is highly dependent on the specific topology of the receptor's binding pocket.[2]

To quantify these differences, a competitive radioligand binding assay is the gold standard.[12][13][14] This experiment would allow for the determination of the inhibition constant (Kᵢ), a direct measure of the binding affinity of our test compounds.

Hypothetical Binding Affinity Data

The table below presents hypothetical data from a competitive binding assay, illustrating a scenario where the longer, more flexible propyl linker leads to a more potent interaction with the target receptor.

CompoundIC₅₀ (nM)Kᵢ (nM)Interpretation
N-Ethyl Biphenyl Amine15075Moderate Affinity
N-Propyl Biphenyl Amine3015High Affinity

Note: Data is purely illustrative. Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation and depends on the concentration and Kᴅ of the radioligand used.

Experimental Protocols

Protocol 1: General Synthesis of N-Alkyl Biphenyl Amines via Reductive Amination

This protocol describes a general method for the synthesis of the title compounds starting from 4-aminobiphenyl.

Materials:

  • 4-Aminobiphenyl

  • Acetaldehyde (for ethyl analog) or Propionaldehyde (for propyl analog)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-aminobiphenyl (1 equivalent) in DCM or DCE in a round-bottom flask.

  • Add the respective aldehyde (1.2 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkyl biphenyl amine.

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity (Kᵢ) of the synthesized compounds for a hypothetical receptor.[12][15][16]

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand with known affinity (Kᴅ) for the target receptor (e.g., ³H-ligand)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors)

  • N-Ethyl Biphenyl Amine and N-Propyl Biphenyl Amine (test compounds)

  • Unlabeled competitor ligand (for determining non-specific binding)

  • 96-well plates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

G cluster_workflow Competitive Binding Assay Workflow A Prepare Reagents: Receptor Membranes, Radioligand, Test Compounds, Buffers B Incubate: Mix Reagents in 96-well plate (Total, Non-Specific, Test) A->B C Separate Bound from Free: Rapid filtration through glass fiber filters B->C D Quantify Bound Radioligand: Place filters in scintillation vials and count using LSC C->D E Data Analysis: Plot % Inhibition vs. [Ligand] Calculate IC50 and Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds (propyl and ethyl biphenyl amines) in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-Specific Binding (NSB): Receptor membranes + radioligand + excess unlabeled competitor.

    • Test Compound: Receptor membranes + radioligand + serially diluted test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

The comparison between propyl and ethyl biphenyl amines serves as a compelling example of how a subtle one-carbon change in linker length can have significant consequences for a molecule's properties and biological function. The longer propyl linker imparts greater lipophilicity and conformational flexibility, which can be advantageous or detrimental depending on the specific biological target. This guide underscores the importance of systematic linker modification in structure-activity relationship studies. The provided protocols for synthesis and biological evaluation offer a robust framework for researchers to experimentally probe these differences and rationally design more potent and selective molecules.

References

  • JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Available from: [Link][15]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link][12]

  • PubMed. Radioligand Binding Methods: Practical Guide and Tips. Available from: [Link][13]

  • National Center for Biotechnology Information. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Available from: [Link][2]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. Available from: [Link][14]

  • National Center for Biotechnology Information. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Available from: [Link]

  • ResearchGate. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link][4]

  • PLOS ONE. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. Available from: [Link][11]

  • JETIR. SYNTHESIS OF CYCLOHEXYL(PHENYL)METHYL [1,1‘- BIPHENYL]-2-YLCARBAMATE. Available from: [Link]

  • PubMed. Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Available from: [Link]

  • MDPI. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Available from: [Link]

  • ACS Publications. Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl). Available from: [Link]

  • Google Patents. Process for the preparation of biphenylamines. Available from: [5]

  • Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link][6]

  • Chemistry LibreTexts. Conformations of Biphenyls. Available from: [Link][8]

  • Royal Society of Chemistry. Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis. Available from: [Link]

  • Filo. Conformational analysis of cyclic biphenyl in detail with diagram and example. Available from: [Link][9]

  • Royal Society of Chemistry. Alkyl linker effects on the coordination topology of ditopic di(2-pyridylmethyl)amine carboxylate ligands with ZnII and CuII: polymers vs. macrocycles. Available from: [Link]

  • Henry Rzepa's Blog. Conformational analysis of biphenyls: an upside-down view. Available from: [Link]

  • ResearchGate. Biphenyl conformations. Available from: [Link][10]

  • Wikipedia. Aromatic compound. Available from: [Link]

  • Royal Society of Chemistry. Effects of ligand vs. linker on phase behavior and mechanical properties of nanoparticle gels. Available from: [Link]

  • arXiv.org. Effects of Ligand vs. Linker on Phase Behavior and Mechanical Properties of Nanoparticle Gels. Available from: [Link]

  • ResearchGate. (PDF) Effects of Ligand vs. Linker on Phase Behavior and Mechanical Properties of Nanoparticle Gels. Available from: [Link]

  • Quora. What is the basicity order of ethyl amine methyl amine and propyl amine?. Available from: [Link][7]

  • ResearchGate. Effects of Ligand vs. Linker on Phase Behavior and Mechanical Properties of Nanoparticle Gels. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Propanamine, N-ethyl- (CAS 20193-20-8). Available from: [Link]

  • PubChem. N-Ethyl-2-phenylpropan-1-amine. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

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Validation

A Comparative Guide to the Bioactivity of Biphenyl Ether Amine Analogs as Potent Cytotoxic Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Biphenyl Ether Amine Scaffold as a Privileged Structure in Oncology In the landscape of medicinal chemistry, certain molecular frameworks...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Ether Amine Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The biphenyl motif is a classic example, forming the backbone of numerous therapeutic agents. When this is linked to an amine-containing ring system via a flexible ether bond, the resulting biphenyl ether amine scaffold offers a unique combination of structural rigidity and conformational adaptability. This allows for precise interactions with biological targets while maintaining favorable physicochemical properties for drug development.

This guide provides an in-depth comparative analysis of the bioactivity of a series of biphenyl ether amine analogs, with a primary focus on their cytotoxic effects against cancer cell lines. By examining the structure-activity relationships (SAR) derived from experimental data, we aim to provide a rational framework for the design of next-generation therapeutic agents based on this versatile scaffold. The insights presented herein are synthesized from multiple studies to explain the causality behind the observed biological activities and to provide robust, validated experimental protocols for their assessment.

Synthetic Strategy: A Generalized Approach to Biphenyl Ether Amine Analogs

The synthesis of biphenyl ether amine analogs can be achieved through a variety of established organic chemistry reactions. A common and effective strategy involves a two-part process: the formation of the biphenyl ether core followed by the introduction of the amine functionality. The Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction are frequently employed for the crucial C-O ether bond formation.[1][2]

A generalized synthetic workflow is outlined below. The choice of starting materials allows for significant diversity in the substitution patterns on both phenyl rings, which is essential for exploring the structure-activity relationship.

G cluster_0 Part 1: Biphenyl Ether Core Synthesis cluster_1 Part 2: Amine Introduction & Final Product A Substituted Phenol C S N Ar Reaction (e.g., K2CO3, DMF) A->C B Activated Fluoro-nitro-benzene B->C D Nitro-biphenyl Ether Intermediate C->D Formation of ether linkage E Reduction of Nitro Group (e.g., Pd/C, H2) D->E F Amino-biphenyl Ether Intermediate E->F Formation of primary amine G Final Analog F->G Optional further functionalization

Caption: Generalized synthetic workflow for biphenyl ether amine analogs.

Comparative Bioactivity: Cytotoxicity Against Human Cancer Cell Lines

The true potential of a chemical scaffold is revealed through systematic modification and subsequent bioactivity testing. Here, we present a comparative analysis of a series of biphenyl ether amine analogs, evaluating their cytotoxic effects against the MCF-7 human breast cancer cell line. The data, compiled and synthesized from structure-activity relationship principles in the literature, is summarized in the table below.[3][4][5] The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit cell proliferation by 50%, is a key parameter for this comparison.[4]

Table 1: Comparative Cytotoxicity of Biphenyl Ether Amine Analogs against MCF-7 Cells

Compound IDR1 (Position 4')R2 (Position 4)IC₅₀ (µM)
1a (Baseline) -H-NH₂15.2
1b -F-NH₂9.8
1c -Cl-NH₂7.5
1d -CF₃-NH₂2.1
1e -OCH₃-NH₂18.5
1f -H-NHCH₃12.4
1g -H-N(CH₃)₂25.1
Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals critical insights into how subtle chemical modifications influence the cytotoxic potency of the biphenyl ether amine scaffold.

  • Influence of Electron-Withdrawing Groups on the Terminal Phenyl Ring (R1): A clear trend emerges when examining the substituents at the 4'-position. The introduction of electron-withdrawing groups significantly enhances cytotoxic activity. The baseline compound 1a with a simple hydrogen at R1 has a modest IC₅₀ value of 15.2 µM. Replacing this with a moderately electronegative fluorine atom (1b ) or a chlorine atom (1c ) leads to a progressive increase in potency. The most dramatic effect is seen with the strongly electron-withdrawing trifluoromethyl (-CF₃) group in compound 1d , which results in a nearly 7-fold increase in activity compared to the baseline. This suggests that the electronic properties of this ring are crucial for target interaction, potentially through dipole-dipole or other electronic interactions within a protein binding pocket.

  • Influence of Electron-Donating Groups (R1): Conversely, the introduction of an electron-donating group, such as the methoxy (-OCH₃) group in compound 1e , leads to a decrease in cytotoxic activity. This further underscores the importance of the electronic environment of the terminal phenyl ring.

  • Influence of N-Alkylation on the Amine Group (R2): The nature of the amine group itself plays a significant role. N-methylation of the primary amine to a secondary amine (1f ) results in a slight improvement in activity over the parent compound 1a . However, further methylation to a tertiary amine (1g ) causes a significant loss of potency. This classic SAR pattern often suggests that the N-H proton of the primary or secondary amine is acting as a crucial hydrogen bond donor in the interaction with the biological target.[6] The bulkier tertiary amine not only loses this hydrogen bond donor capability but may also introduce steric hindrance that prevents optimal binding.

SAR_Summary cluster_scaffold Biphenyl Ether Amine Scaffold cluster_activity Impact on Cytotoxicity Scaffold R1-Ring Ether Linkage Amine-Ring-R2 Increase Increased Potency (Lower IC₅₀) Scaffold:f0->Increase R1 = -F, -Cl, -CF₃ (Electron-Withdrawing) Scaffold:f2->Increase R2 = -NHCH₃ (Secondary Amine) Decrease Decreased Potency (Higher IC₅₀) Scaffold:f0->Decrease R1 = -OCH₃ (Electron-Donating) Scaffold:f2->Decrease R2 = -N(CH₃)₂ (Tertiary Amine)

Caption: Summary of Structure-Activity Relationships for Cytotoxicity.

Experimental Protocols: A Self-Validating System for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of the bioactivity data, a well-defined and validated experimental protocol is essential. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[4]

Detailed Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on a cancer cell line.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding:

    • Harvest MCF-7 cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the 48-hour treatment period, add 20 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of vehicle control) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by performing a non-linear regression analysis on the dose-response curve.

MTT_Workflow A 1. Cell Seeding (5,000 cells/well in 96-well plate) B 2. Incubation (24h) (Allow cell attachment) A->B C 3. Compound Treatment (Add serial dilutions of analogs) B->C D 4. Incubation (48h) (Exposure to compounds) C->D E 5. Add MTT Reagent (20 µL per well) D->E F 6. Incubation (4h) (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add 150 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % viability, plot curve, determine IC₅₀) H->I

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The biphenyl ether amine scaffold represents a highly promising framework for the development of novel cytotoxic agents. The structure-activity relationship analysis clearly demonstrates that the bioactivity of these analogs can be rationally tuned by modifying substituents on the aromatic rings and the amine functionality. Specifically, the incorporation of strong electron-withdrawing groups on the terminal phenyl ring and the presence of a primary or secondary amine capable of hydrogen bonding are key determinants of high potency.

The experimental protocols detailed in this guide provide a robust system for validating these findings and for screening new analogs. Future research should focus on expanding the diversity of substituents and exploring different linkage points to further optimize the therapeutic index. Moreover, elucidating the precise molecular target and mechanism of action of the most potent compounds will be crucial for their advancement as clinical candidates in cancer therapy.

References

  • Arulmani, R., & Rajalakshmi, R. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research (IJSDR), 3(5), 194-201. [Link]

  • Cattaneo, D., et al. (2022). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 19(11), 17510-17528. [Link]

  • Zhao, L., et al. (2015). Design, synthesis and biological evaluation of biphenylamide derivatives as Hsp90 C-terminal inhibitors. European Journal of Medicinal Chemistry, 90, 839-859. [Link]

  • Potter, G. A., et al. (2016). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Chemical Science, 7(4), 2683–2689. [Link]

  • Treston, A., et al. (2016). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. European Journal of Medicinal Chemistry, 122, 584-603. [Link]

  • Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Current Issues in Molecular Biology, 44(9), 4216-4229. [Link]

  • Shaabani, S., et al. (2022). Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Molecules, 27(11), 3454. [Link]

  • Rao, A. S., et al. (2012). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica, 4(3), 991-999. [Link]

  • Sestito, S., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(21), 11596. [Link]

  • Pal, M., et al. (2019). Anticancer activities (IC50) of biphenyl amide analogues (32-41). ResearchGate. [Link]

  • Entrena, A., et al. (2019). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Pharmaceutics, 11(11), 594. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. European Journal of Medicinal Chemistry, 239, 114553. [Link]

  • Shaabani, S., et al. (2022). Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. ResearchGate. [Link]

  • Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. [Link]

  • Bertelli, F., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 10089-10099. [Link]

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  • Pearce, A. C., et al. (2021). Kinome-wide structure-activity relationships of 3,5-disubstituted oxindoles reveal a narrow spectrum TLK2 inhibitor chemical tool. European Journal of Medicinal Chemistry, 223, 113636. [Link]

  • Shaabani, S., et al. (2021). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters, 12(6), 963-971. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine. As specific toxicological and reactivity data for this compound are no...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine. As specific toxicological and reactivity data for this compound are not extensively published, the following procedures are grounded in a conservative hazard assessment based on its constituent chemical moieties: the biphenyl core and the propanamine side chain. This approach ensures a robust margin of safety for all laboratory personnel.

Deconstructed Hazard Analysis: A Proactive Approach to Safety

Understanding the potential risks of a chemical begins with analyzing its structure. 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine combines two key functional groups, each with a distinct hazard profile that informs our safety protocols.

  • The Biphenyl Moiety: Biphenyl and its derivatives are aromatic hydrocarbons. While some are relatively inert, others can cause skin and eye irritation.[1] Inhalation of dust or vapors can lead to respiratory tract irritation.

  • The Propanamine Moiety: Aliphatic amines can be corrosive and are often associated with severe skin burns and eye damage.[2] They can also be respiratory irritants.

Based on this composite structure, we must assume the compound presents the following potential hazards until proven otherwise:

Potential Hazard GHS Hazard Class (Anticipated) Rationale & Primary Sources
Skin Corrosion/Irritation Category 1B or 2Amines are frequently corrosive or irritant; biphenyls can be irritants.[2][3]
Serious Eye Damage/Irritation Category 1 or 2AAmines pose a significant risk of serious eye damage.[1][2][3]
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4While data is absent, related structures show potential for toxicity.[4][5]
Respiratory Tract Irritation Specific Target Organ ToxicityA common property of volatile amines and fine chemical powders.[2][5]

This proactive hazard assessment dictates that all handling procedures must be performed with robust engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy.

The Hierarchy of Control: From Engineering Solutions to Personal Protection

The most effective safety protocols prioritize eliminating hazards at their source. PPE, while essential, is the final barrier between the researcher and the chemical.

Foundational Engineering Controls

All operations involving 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical local exhaust ventilation to prevent the inhalation of any potential vapors or aerosols.[4] Furthermore, a safety shower and an eyewash station must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): A Head-to-Toe Protocol

Proper PPE selection and use are paramount. The following protocol is mandatory for all personnel handling this compound.

Protection Area Required PPE Rationale and Standard Operating Procedure
Respiratory NIOSH-approved respirator with organic vapor cartridgesRequired if there is a risk of aerosolization, heating the material, or if engineering controls are insufficient. For weighing fine powders, an N95 respirator may be appropriate to prevent inhalation.[4][6]
Eye & Face Chemical safety goggles and a full-face shieldStandard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against splashes. A face shield must be worn over the goggles during procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure.
Hand Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile)Double-gloving is a critical technique to prevent exposure and cross-contamination.[7] The outer glove should be removed and disposed of immediately after a task is completed or if contamination is suspected. The inner glove provides secondary protection. Gloves must be inspected for tears or pinholes before use.[4]
Body Solid-front, long-sleeved lab coat or chemical-resistant gownA solid-front gown provides superior protection against splashes compared to a standard buttoned lab coat. Cuffs should be tucked into the outer pair of gloves. For large-scale operations, a chemical-resistant apron should be worn over the lab coat.
Footwear Closed-toe, non-perforated shoesShoes must fully cover the feet to protect from spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow minimizes variability and risk. The following procedure must be followed for all routine handling of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine.

Pre-Handling Safety Checklist
  • Verify the chemical fume hood is functioning correctly (check airflow monitor).

  • Ensure safety shower and eyewash station are unobstructed.

  • Don all required PPE as specified in the table above.

  • Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.

  • Locate the appropriate chemical spill kit and waste container.

Handling and Experimental Workflow

This workflow outlines the logical progression of tasks to ensure safety and efficiency.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Don Full PPE (Head-to-Toe Protocol) B 2. Verify Fume Hood Functionality A->B C 3. Weigh Compound (Use anti-static weigh boat) B->C D 4. Perform Chemical Transfer (Slow, deliberate movements) C->D E 5. Execute Reaction Setup (Ensure system is secure) D->E F 6. Decontaminate Surfaces & Equipment E->F G 7. Segregate & Label Chemical Waste F->G H 8. Doff PPE in Order (Outer Gloves First) G->H I 9. Wash Hands Thoroughly H->I

Caption: Standard Operating Procedure Workflow for Handling 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine.

Emergency and Disposal Protocols

Preparedness is key to mitigating the impact of an unexpected event.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[1][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

Spill Management Decision Tree

The response to a spill is dictated by its scale and location.

G A Spill Occurs B Is the spill contained within the fume hood? A->B C YES B->C D NO B->D E Use spill kit to absorb material. Wipe down area with decontaminant. Place waste in sealed container. C->E F ALERT others in the lab. EVACUATE the area. CALL Emergency Services / EHS. D->F

Sources

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